molecular formula C8H5FN2O2 B1395937 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-85-2

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1395937
CAS No.: 1019021-85-2
M. Wt: 180.14 g/mol
InChI Key: AWPPIYOCUQNHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-85-2) is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of diverse pharmacologically active molecules, particularly those based on the privileged imidazo[1,2-a]pyridine scaffold . The core applications of this compound are prominently featured in two key therapeutic areas. In infectious disease research , it is a key intermediate in the development of novel anti-tuberculosis agents. Derivatives of this scaffold, specifically imidazo[1,2-a]pyridine amides (IPAs), are recognized as potent inhibitors of the Mycobacterium tuberculosis cytochrome bcc complex (QcrB), a critical target in the bacterial oxidative phosphorylation pathway . One such derivative, Telacebec (Q203), has advanced to Phase II clinical trials, underscoring the therapeutic potential of this chemical class . Furthermore, recent studies published in Saudi Pharmaceutical Journal demonstrate that synthetic transformations of related 6-fluoroimidazo[1,2-a]pyridine aldehydes yield oxazole derivatives that exhibit potent in vitro urease inhibition, with several analogs (e.g., 4i, IC₅₀ = 5.68 ± 1.66 μM) showing superior activity to the standard drug thiourea . This highlights its value in developing potential treatments for conditions like ulcers. In oncology research , this carboxylic acid derivative is a critical synthetic intermediate for developing potent enzyme inhibitors. Research in Frontiers in Chemistry describes its use in synthesizing phosphonocarboxylate compounds that act as inhibitors of Rab geranylgeranyl transferase (RGGT) . Inhibiting RGGT disrupts the prenylation of Rab GTPases, proteins critical for vesicle trafficking, and represents a promising strategy for targeting cancer cell processes downstream of the mevalonate pathway . The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is a key determinant of activity against this enzyme target . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPPIYOCUQNHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes its chemical properties, spectroscopic profile, synthesis, and critical applications, grounding all claims in verifiable scientific literature.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

This compound (CAS 1019021-85-2) is a fluorinated bicyclic heterocycle that has emerged as a compound of significant interest in medicinal chemistry.[1] Its core structure, the imidazo[1,2-a]pyridine scaffold, is considered a "privileged" motif, meaning it is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.[2] The strategic placement of a fluorine atom at the C6 position enhances key pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a highly valuable component in modern drug design.[3]

This molecule serves as a versatile precursor for a diverse array of pharmacologically active agents.[1] Its utility is most prominent in the development of novel therapeutics for infectious diseases and oncology. Notably, it is a critical intermediate in the synthesis of Telacebec (Q203), an anti-tuberculosis agent that advanced to Phase II clinical trials.[1] Furthermore, derivatives have shown potent activity as urease inhibitors for potential ulcer treatments and as inhibitors of Rab geranylgeranyl transferase (RGGT), a target in cancer therapy.[1][4] This guide will elucidate the fundamental properties and methodologies associated with this important chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research setting.

PropertyValueSource(s)
Chemical Name This compound-
CAS Number 1019021-85-2[5][6]
Molecular Formula C₈H₅FN₂O₂[6]
Molecular Weight 180.14 g/mol [6]
Physical Form Solid / Powder[7]
Purity (Typical) ≥97-98%[6]
InChI Key Not readily available in searches.-
SMILES O=C(O)c1cn2c(ccc(F)c2)n1-

Spectroscopic Profile: Structural Confirmation

While publicly available spectra for this specific compound are scarce, its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the known structure and data from closely related analogs, the following spectral characteristics are expected.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons on the bicyclic ring system and the acidic proton of the carboxyl group.

  • Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated far downfield, typically around 12.0 ppm . Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.[10]

  • Imidazo[1,2-a]pyridine Protons: The protons on the heterocyclic core will appear in the aromatic region (approx. 7.0-9.0 ppm). The proton at the C5 position is expected to be a singlet or a narrow doublet, often furthest downfield due to the anisotropic effect of the fused ring system. Protons at C7 and C8 will exhibit coupling to each other and to the fluorine atom at C6, resulting in more complex splitting patterns (doublet of doublets or triplets).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton.

  • Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm .[10]

  • Aromatic Carbons: The eight carbons of the bicyclic core will appear between approximately 110 and 150 ppm . The carbon atom attached to fluorine (C6) will show a large one-bond coupling constant (¹JC-F), and adjacent carbons will show smaller two- and three-bond couplings, which is a key diagnostic feature.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from the molecular formula C₈H₅FN₂O₂.

Synthesis and Reactivity

The synthesis of imidazo[1,2-a]pyridines is well-established in organic chemistry. A robust and common method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound followed by hydrolysis.

Recommended Synthesis Protocol

This two-step protocol outlines a reliable pathway to synthesize the title compound, starting from commercially available materials.

G cluster_0 Step 1: Cyclocondensation & Ester Formation cluster_1 Step 2: Saponification (Ester Hydrolysis) A 2-Amino-5-fluoropyridine C Reflux in Ethanol A->C B Ethyl Bromopyruvate B->C D Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate C->D Nucleophilic attack & cyclization E Aqueous Base (e.g., NaOH or LiOH) D->E Hydrolysis F Acidic Workup (e.g., HCl) E->F Neutralization & Precipitation G 6-Fluoroimidazo[1,2-a]pyridine- 3-carboxylic acid (Product) F->G

Caption: Synthetic workflow for the title compound.

Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl bromopyruvate (1.05 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Causality: The initial step is an SN2 reaction where the exocyclic nitrogen of the aminopyridine acts as a nucleophile, displacing the bromide from ethyl bromopyruvate. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyridine nitrogen onto the ketone, followed by dehydration, forms the stable aromatic imidazo[1,2-a]pyridine ring system.[11]

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the intermediate ester.

Step 2: Hydrolysis to this compound

  • Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the mixture at room temperature until TLC or LC-MS indicates complete hydrolysis of the ester (typically 2-6 hours).

    • Causality: This is a standard saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond to form a carboxylate salt.

  • Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).

  • The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity

The reactivity of the molecule is dominated by its two key functional regions: the carboxylic acid group and the heterocyclic core.

  • Carboxylic Acid Group: The -COOH group can undergo standard transformations, most importantly amidation. Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) is the primary method for generating libraries of bioactive derivatives.[2]

  • Heterocyclic Core: The imidazo[1,2-a]pyridine ring is electron-rich. The C3 position is particularly nucleophilic and can participate in electrophilic substitution reactions.[12]

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a high-value starting material for synthesizing potential drug candidates.

G cluster_apps Therapeutic Areas Core 6-Fluoroimidazo[1,2-a] pyridine-3-carboxylic acid TB Anti-Tuberculosis Agents (e.g., Telacebec) Core->TB Amide Coupling Target: QcrB Ulcer Urease Inhibitors Core->Ulcer Derivatization Target: Urease Cancer RGGT & Kinase Inhibitors Core->Cancer Further Synthesis Target: RGGT, etc.

Caption: Role as a central building block in drug discovery.

  • Anti-Tuberculosis Agents: This is one of the most well-documented applications. The carboxylic acid is a key precursor for imidazo[1,2-a]pyridine amides (IPAs) that potently inhibit the cytochrome bcc complex (QcrB) of Mycobacterium tuberculosis. This disrupts the bacterium's energy production pathway, making it a promising strategy for new anti-TB drugs.[1]

  • Oncology Research: Derivatives of this acid have been used to synthesize inhibitors of Rab geranylgeranyl transferase (RGGT).[1][4] RGGT is an enzyme critical for the function of Rab GTPases, proteins involved in vesicle trafficking, a process often dysregulated in cancer cells.[4]

  • Urease Inhibition: Synthetic transformations of related imidazo[1,2-a]pyridine scaffolds have yielded potent inhibitors of urease.[1][9] Since the urease enzyme is a key virulence factor for Helicobacter pylori, the bacterium associated with peptic ulcers, these inhibitors have therapeutic potential.[13]

  • Other Areas: The scaffold is also explored for developing kinase inhibitors, antiviral agents, and anti-inflammatory compounds.[3][14]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Identification: Classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[7][15]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[7]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Skin: Wash off with soap and plenty of water.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[16]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound stands out as a strategically designed building block that leverages the biological potential of the imidazo[1,2-a]pyridine scaffold and the pharmacokinetic benefits of fluorination. Its proven utility in the synthesis of advanced clinical candidates and potent enzyme inhibitors confirms its status as a critical tool for medicinal chemists. Understanding its properties, synthesis, and reactivity allows researchers to efficiently harness its potential in the ongoing quest for novel and more effective therapeutics.

References

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanisms of Action for Imidazo[1,2-a]pyridine-Based Compounds

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system containing a bridgehead nitrogen atom. This unique structural motif has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for developing ligands that can interact with a diverse array of biological targets with high affinity and specificity. The versatility of its synthesis allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[3] Consequently, compounds based on this core have demonstrated a remarkable breadth of biological activities, leading to marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (cardiotonic), and a robust pipeline of investigational agents.[2][3]

This guide provides a comprehensive exploration of the primary mechanisms of action through which imidazo[1,2-a]pyridine derivatives exert their therapeutic effects. We will delve into the molecular intricacies of their interactions in oncology, infectious disease, and neuroscience, presenting the causal pathways, supporting experimental data, and methodologies for their validation.

Part 1: Anticancer Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents, acting through multiple, often complementary, mechanisms to halt cancer cell proliferation, survival, and migration.[4][5]

Disruption of Mitosis and Cell Cycle Progression

A primary strategy for cancer chemotherapy is the disruption of the highly regulated process of mitosis. Imidazo[1,2-a]pyridine derivatives have emerged as potent antimitotic agents by targeting key proteins essential for cell division.

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the mitotic spindle. Their proper function is essential for chromosome segregation. Several imidazo[1,2-a]pyridine-based compounds function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[6][7] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[7][8]

Molecular docking studies have confirmed that these compounds efficiently occupy the colchicine-binding pocket, providing a structural basis for their potent activity.[7][9] The anti-proliferative efficacy of these inhibitors has been demonstrated across a range of cancer cell lines.

Table 1: Anti-proliferative Activity of Representative Tubulin Inhibitors

CompoundCell LineIC₅₀ ValueCitation
Compound 6c HeLa (Cervical Cancer)Potent Antiproliferative[6]
Compound 6d A549 (Lung Cancer)2.8 ± 0.02 µM[9]
Compound 5b Jurkat (T-cell Leukemia)60 nM[7]
Compound 5b B16-F10 (Melanoma)380 nM[7]
Compound 5b HCT116 (Colon Cancer)138 nM[7]
Compounds 4h, 4j, 4k, 4l Neuroblastoma Cell LinesPotent Activity[10]

This assay is fundamental to confirming the mechanism of action for putative tubulin inhibitors. The causality is direct: if the compound inhibits tubulin polymerization, it will suppress the increase in fluorescence that occurs when a reporter molecule binds to polymerized microtubules.

  • Reagents: Tubulin Purity >99% (e.g., from bovine brain), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, DAPI (fluorescent reporter), test compound, positive control (e.g., colchicine), negative control (DMSO).

  • Preparation: Resuspend tubulin in buffer on ice. Prepare serial dilutions of the test compound.

  • Assay Execution: In a 96-well plate, add buffer, GTP, DAPI, and the test compound or control.

  • Initiation: Add cold tubulin solution to each well to initiate the reaction. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.[9]

G cluster_workflow Workflow: Tubulin Polymerization Assay prep Reagent Preparation (Tubulin, Buffers, Compound) plate Plate Setup (Buffer, GTP, DAPI, Compound) prep->plate init Initiate Reaction (Add Tubulin at 4°C) plate->init read Incubate at 37°C & Read Fluorescence init->read analyze Data Analysis (Calculate IC50) read->analyze

Workflow for a tubulin polymerization inhibition assay.

Aurora kinases (A and B) are critical serine/threonine kinases that regulate multiple stages of mitosis, from centrosome separation to cytokinesis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Imidazo[1,2-a]pyrazine derivatives have been developed as potent, ATP-competitive inhibitors of both Aurora A and Aurora B kinases.[11][12] Inhibition of these kinases disrupts spindle formation and the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cell death.[11][13][14]

Interruption of Pro-Survival Signaling Pathways

Cancer cells are often dependent on hyperactive signaling pathways that promote growth and suppress apoptosis. Imidazo[1,2-a]pyridines have been shown to effectively inhibit several of these key cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).[15] This inhibition increases the expression of cell cycle inhibitors like p53 and p21 and modulates apoptotic proteins, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2.[4][15] The net effect is the induction of cell cycle arrest and apoptosis in cancer cells.[15][16][17]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Compound Compound->Akt Inhibition

Inhibition of the Akt/mTOR signaling pathway.

Chronic inflammation is a key driver of cancer progression, often mediated by the STAT3 and NF-κB signaling pathways. These transcription factors regulate the expression of genes involved in proliferation, survival, and inflammation, such as COX-2, iNOS, and Bcl-2.[4][18] A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory and anticancer effects by suppressing this axis.[4] Molecular docking studies indicate that MIA binds to the NF-κB p50 subunit.[4][18] This inhibition prevents the activation of downstream targets, reduces the production of inflammatory cytokines, and promotes apoptosis by increasing the Bax/Bcl-2 ratio.[4]

Part 2: Anti-Infective Mechanisms of Action

The emergence of drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb), presents a global health crisis. Imidazo[1,2-a]pyridines have emerged as a highly promising class of anti-infectives, particularly against Mtb.

Antitubercular Activity: Targeting Cellular Respiration

A major breakthrough in tuberculosis drug discovery was the identification of the cytochrome bcc complex (also known as complex III) in the electron transport chain as a key target.[19] Several potent imidazo[1,2-a]pyridine-3-carboxamides, including the clinical candidate Telacebec (Q203), exert their bactericidal effect by inhibiting QcrB, a critical subunit of this complex.[19][20][21]

This inhibition disrupts the transfer of electrons, collapsing the proton motive force across the bacterial membrane and severely depleting the cellular production of ATP.[19][22] Because this pathway is essential for Mtb survival, its inhibition is highly effective.[23] The target was definitively validated through whole-genome sequencing of resistant Mtb mutants, which consistently revealed single nucleotide polymorphisms in the qcrB gene.[20][24][25] This mechanism is effective against both drug-sensitive and multidrug-resistant (MDR/XDR) strains of Mtb.[1][26]

Table 2: Activity of Imidazo[1,2-a]pyridines Against M. tuberculosis

Compound SeriesTargetMIC Range (H37Rv)Citation
IP Inhibitors (1-4) QcrB0.03 - 5 µM[20][21]
Telacebec (Q203) QcrBNanomolar activity[19][27]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides QcrB (presumed)0.07 - 2.2 µM (MDR-TB)[23]

This colorimetric assay is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. The principle relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

  • Preparation: Culture Mtb H37Rv to mid-log phase in Middlebrook 7H9 broth.

  • Compound Plating: In a 96-well plate, prepare serial dilutions of the test compound in broth. Include positive (cells, no drug) and negative (broth only) controls.

  • Inoculation: Add the Mtb culture to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Readout: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[22]

General Antibacterial Mechanisms

Beyond their potent antitubercular activity, imidazo[1,2-a]pyridines have shown broad-spectrum antibacterial properties against various Gram-positive and Gram-negative bacteria.[28][29] While mechanisms are still being fully elucidated, some studies suggest the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV as a potential mode of action.[28]

Part 3: Neuromodulatory Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold is present in several centrally-acting drugs, highlighting its ability to cross the blood-brain barrier and interact with neurological targets.

GABA-A Receptor Positive Allosteric Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[30] Compounds like Zolpidem and Alpidem are not direct agonists but act as positive allosteric modulators (PAMs). They bind to the benzodiazepine site, located at the interface between α and γ subunits of the pentameric receptor complex.[31][32] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and resulting in neuronal hyperpolarization. This enhanced inhibition produces sedative, anxiolytic, and anticonvulsant effects.[33] Notably, many imidazo[1,2-a]pyridines show selectivity for the α1-containing GABA-A receptor subtype, which is thought to mediate sedative effects.[30]

G cluster_receptor GABA-A Receptor (Chloride Channel) GABA_site GABA Binding Site Channel Cl- Channel GABA_site->Channel Channel Opening BZD_site Benzodiazepine (BZD) Binding Site BZD_site->Channel Channel Opening Effect Increased Cl- Influx (Neuronal Inhibition) Channel->Effect GABA GABA GABA->GABA_site Compound Imidazo[1,2-a]pyridine (e.g., Zolpidem) Compound->BZD_site

Allosteric modulation of the GABA-A receptor.
Targeting Alzheimer's Disease Pathologies

The complex nature of Alzheimer's disease (AD) offers multiple targets for therapeutic and diagnostic intervention.

A pathological hallmark of AD is the accumulation of β-amyloid (Aβ) plaques in the brain.[34] Specific imidazo[1,2-a]pyridine derivatives, such as 6-iodo-2-(4'-dimethylaminophenyl)-imidazo[1,2-a]pyridine (IMPY), have been developed as high-affinity ligands for these Aβ aggregates.[34][35] When radiolabeled (e.g., with Iodine-123 or Fluorine-18), these compounds can be used as Positron Emission Tomography (PET) imaging agents to visualize Aβ plaque burden in the brains of living patients, aiding in the diagnosis of AD.[35][36]

More recent research has focused on developing imidazo[1,2-a]pyridines as potential disease-modifying agents for AD. One promising approach involves targeting imidazole I2 receptors, which has been shown to reduce neuroinflammation and improve cognitive markers by modulating the calcineurin pathway.[37] Another strategy has led to the discovery of imidazo[1,5-a]pyridine derivatives that act as partial agonists for the 5-HT4 receptor, a mechanism believed to offer both symptomatic relief and disease-modifying benefits in cognitive disorders.[38]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a triumph of medicinal chemistry, demonstrating extraordinary versatility across a wide spectrum of therapeutic areas. Its derivatives can function as highly specific enzyme inhibitors, disruptors of protein-protein interactions, and allosteric modulators of ion channels. The diverse mechanisms of action—from inhibiting tubulin polymerization and kinase signaling in cancer, to disrupting the respiratory chain in tuberculosis, to modulating neurotransmitter receptors in the central nervous system—underscore the scaffold's unique ability to be chemically tailored for precise biological functions. The continued exploration of this privileged core promises to yield next-generation therapeutics with improved efficacy and novel mechanisms of action.

References

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Novel Imidazo[1,2-a]pyridine Inhibitors

The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6 heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its structural motif appearing in numerous compounds with a wide spectrum of biological activities, allowing for the development of potent and selective ligands for diverse biological targets.[3][4] Its unique structure, which integrates a six-membered pyridine ring with a five-membered imidazole ring, bears similarities to biologically crucial compounds like purines, making it a focal point in drug discovery.[5]

Several clinically approved drugs are built upon this framework, validating its therapeutic potential. Notable examples include Zolpidem for insomnia, Alpidem as an anxiolytic, and Zolimidine for gastroprotective purposes.[2][6] Beyond these, the scaffold has demonstrated significant promise across a multitude of therapeutic areas, exhibiting anticancer, antitubercular, antiviral, anti-inflammatory, and antidiabetic properties.[2][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) that underpin the development of novel imidazo[1,2-a]pyridine inhibitors for researchers and drug development professionals.

Part 1: Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system is a well-established field, with methodologies evolving from classical reactions to highly efficient modern protocols. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse libraries of compounds for screening and optimization.

Classical Synthesis: The Tschitschibabin Reaction

The cornerstone of imidazo[1,2-a]pyridine synthesis is the Tschitschibabin reaction, first reported in 1925.[5] This method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde.[5] The initial reaction required high temperatures (150-200 °C) in a sealed tube. Subsequent refinements, such as the inclusion of a base like sodium hydrogen carbonate, enabled the reaction to proceed under milder conditions with significantly improved efficiency.[5]

Modern Synthetic Methodologies

To meet the demands of modern drug discovery for efficiency, diversity, and sustainability, numerous advanced synthetic protocols have been developed.

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, incorporating most of the atoms from the reactants. A notable example is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct and efficient route to a broad range of derivatives.[5] Another efficient approach involves an iodine-catalyzed, one-pot, three-component condensation of an aryl aldehyde, 2-aminopyridine, and an isocyanide at room temperature.[7]

  • Catalyst-Free and Solvent-Free Synthesis: Emphasizing green chemistry principles, methods have been developed that proceed without a catalyst or solvent. Reacting α-bromo or α-chloro ketones with 2-aminopyridines at a moderate temperature of 60°C is a prime example of this efficient and environmentally friendly approach.[5]

  • Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields. For instance, microwave-assisted reactions of aminopyridines and α-bromo-β-keto esters under solvent-free conditions can produce highly substituted imidazo[1,2-a]pyridines in under two minutes.[8]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Core Scaffold Start1 2-Aminopyridine Method1 Tschitschibabin Reaction (Classical) Start1->Method1 Method2 Multi-Component Reaction (Modern) Start1->Method2 Method3 Catalyst-Free / Solvent-Free (Green Chemistry) Start1->Method3 Method4 Microwave / Ultrasound (Accelerated) Start1->Method4 Start2 α-Halocarbonyl (e.g., α-bromoketone) Start2->Method1 Start2->Method3 Start2->Method4 Start3 Aldehyde / Alkyne / Isocyanide (for MCRs) Start3->Method2 Product Imidazo[1,2-a]pyridine Core Method1->Product Method2->Product Method3->Product Method4->Product G ETC Electron Donors (e.g., NADH) ComplexI Complex I/II ETC->ComplexI QcrB Cytochrome bcc (QcrB) ComplexI->QcrB ComplexIV Complex IV QcrB->ComplexIV ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force Oxygen Oxygen (Final Electron Acceptor) ComplexIV->Oxygen ATP ATP Production ATP_Synthase->ATP Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., Q203) Inhibitor->QcrB Inhibition Inhibitor2 IPE Inhibitor Inhibitor2->ATP_Synthase Inhibition G RTK RTK (e.g., IGF-1R, c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition G IMP R2 R2: Modulates kinase selectivity, anti-TB activity R3 R3: Key for antiviral (thioethers), anticancer, and anti-TB (carboxamides) activity R7 R7: Important for anti-TB potency (e.g., methyl group) R8 R8: Influences physicochemical properties (e.g., fluoro group for bioisosterism)

References

A Comprehensive Technical Guide to the Spectral Analysis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][3] The introduction of a fluorine atom into this scaffold can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable strategy in drug design.[4][5][6] 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, in particular, serves as a key intermediate in the synthesis of novel therapeutic agents, including potent inhibitors of Mycobacterium tuberculosis and potential anticancer agents.[4][7]

This in-depth technical guide provides a comprehensive overview of the spectral analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for its characterization using various spectroscopic techniques.

Molecular Structure and Isotopic Distribution

A foundational understanding of the molecular structure is paramount before delving into its spectral characteristics.

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom.[3][8][9][10][11]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[12]

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[13]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, simplifying the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is particularly informative. The protons on the imidazo[1,2-a]pyridine ring system will exhibit characteristic chemical shifts and coupling patterns. The fluorine atom at the C6 position will influence the chemical shifts and introduce through-bond couplings to nearby protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2~7.5-7.7s-
H-5~8.8-9.1bs-
H-7~7.9-8.1dd³JHH ≈ 9.3, ⁴JHH ≈ 1.5
H-8~7.6-7.8d³JHH ≈ 9.3
COOH>10bs-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from similar structures found in the literature.[14]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton. The presence of the electronegative fluorine atom will cause a significant downfield shift for C6 and will also introduce C-F coupling.

Carbon Expected Chemical Shift (δ, ppm)
C-2~127
C-3~108
C-5~145
C-6~118 (d, ¹JCF ≈ 240 Hz)
C-7~120 (d, ²JCF ≈ 25 Hz)
C-8~125 (d, ³JCF ≈ 10 Hz)
C-8a~143
COOH~165

Note: The chemical shifts and coupling constants are approximate and based on typical values for fluorinated aromatic systems and imidazopyridine derivatives.[8][15][16][17][18]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

FT-IR Spectral Interpretation

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, C=N, and C-F bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic acid)3300-2500Broad
C-H (Aromatic)3100-3000Medium
C=O (Carboxylic acid)1710-1680Strong
C=N and C=C (Ring)1640-1450Medium-Strong
C-F1250-1000Strong

Note: These are general ranges and the exact positions can be influenced by the molecular environment.[8][19][20][21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.[8][9][10][22]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Determine the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern.

Mass Spectrum Interpretation

For this compound (C₈H₅FN₂O₂), the expected monoisotopic mass is approximately 180.03 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 181.04. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Imidazo[1,2-a]pyridine derivatives are known to be fluorescent, making this a particularly relevant technique.[1][23][24]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

UV-Vis Spectrum Interpretation

The UV-Vis spectrum of imidazo[1,2-a]pyridine derivatives typically shows absorption bands corresponding to π→π* and n→π* transitions.[25] For this compound, absorption maxima are expected in the range of 250-350 nm.[1] The exact position and intensity of these bands can be influenced by the solvent polarity.[1]

Integrated Spectral Analysis Workflow

A holistic approach combining data from all these techniques is crucial for unambiguous characterization.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 6-Fluoroimidazo[1,2-a]pyridine- 3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (HRMS) Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation FTIR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment UVVis->Structure_Elucidation Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Characterization Report Purity_assessment Purity_assessment Purity_assessment->Final_Report

Caption: A typical workflow for the spectral analysis and characterization of a synthesized compound.

Conclusion

The comprehensive spectral analysis of this compound, utilizing a combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, is essential for its unambiguous identification and characterization. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze this important medicinal chemistry building block, ensuring the quality and integrity of their research and development efforts. The strategic incorporation of fluorine into the imidazo[1,2-a]pyridine scaffold continues to be a promising avenue for the discovery of new and effective therapeutic agents.[5][26][27]

References

CAS number and molecular formula for 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Introduction

This compound is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery.[1] The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its wide range of applications and presence in numerous biologically active compounds.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and membrane permeability, making this compound particularly valuable in drug design for optimizing pharmacokinetic properties.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

A summary of the key identification and property data for this compound is provided below.

PropertyValueSource
CAS Number 1019021-85-2[4][5][6]
Molecular Formula C₈H₅FN₂O₂[4]
Molecular Weight 180.14 g/mol [4]
Synonyms 6-fluoro-H-imidazo[1,2-a]pyridin-3-carboxylic acid[5]
Purity Typically ≥98%[4]
Storage 2-8°C, dry conditions[3]

Synthesis Strategies for the Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry, with numerous methodologies developed. A traditional and robust approach involves the condensation reaction of a 2-aminopyridine with an α-halocarbonyl compound.[7] This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Variations and modern improvements on this core synthesis include:

  • Three-Component Reactions : Protocols such as the Groebke–Blackburn–Bienaymé reaction combine a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process to generate highly substituted imidazo[1,2-a]pyridines.[8][9]

  • Metal-Catalyzed Oxidative Coupling : Copper-catalyzed methods can construct the scaffold from 2-aminopyridines and ketones (like acetophenones) through an aerobic oxidative process.[10]

The specific synthesis of this compound would logically start from 2-amino-5-fluoropyridine and a three-carbon α-halocarbonyl component bearing a carboxylic acid or a precursor group, such as ethyl bromopyruvate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Products Reactant1 2-Amino-5-fluoropyridine Step1 Step 1: N-Alkylation & Intramolecular Cyclization Reactant1->Step1 Reactant2 Ethyl Bromopyruvate (α-halocarbonyl) Reactant2->Step1 Intermediate Ethyl 6-fluoroimidazo[1,2-a] pyridine-3-carboxylate Step1->Intermediate Forms ester intermediate Step2 Step 2: Ester Hydrolysis (e.g., NaOH, H₂O) FinalProduct 6-Fluoroimidazo[1,2-a] pyridine-3-carboxylic acid Step2->FinalProduct Yields final acid Intermediate->Step2

Caption: Generalized synthetic workflow for this compound.

Key Applications in Drug Discovery and Research

This compound serves as a critical precursor for synthesizing diverse pharmacologically active molecules.[1] Its utility is prominently demonstrated in infectious disease, oncology, and gastroenterology research.

Applications cluster_apps Therapeutic Areas cluster_examples Example Drug/Target Core 6-Fluoroimidazo[1,2-a] pyridine-3-carboxylic acid TB Anti-Tuberculosis (QcrB Inhibition) Core->TB Oncology Oncology (RGGT Inhibition) Core->Oncology Ulcer Ulcer Treatment (Urease Inhibition) Core->Ulcer Telacebec Telacebec (Q203) TB->Telacebec RGGT Rab Geranylgeranyl Transferase Inhibitors Oncology->RGGT Urease Oxazole Derivatives Ulcer->Urease

Caption: Major drug discovery applications stemming from the core compound.

Anti-Tuberculosis Agents

The imidazo[1,2-a]pyridine scaffold is central to a new class of potent anti-tuberculosis agents. Derivatives, specifically imidazo[1,2-a]pyridine amides (IPAs), are potent inhibitors of the Mycobacterium tuberculosis cytochrome bcc complex (QcrB), a vital enzyme in the bacterial oxidative phosphorylation pathway.[1] A leading example is Telacebec (Q203) , which has advanced to Phase II clinical trials and for which this compound is a key synthetic intermediate.[1]

Oncology Research

In the field of oncology, this carboxylic acid is a critical starting material for developing potent enzyme inhibitors.[1] Research has demonstrated its use in synthesizing phosphonocarboxylate compounds that act as inhibitors of Rab geranylgeranyl transferase (RGGT).[1][11] RGGT is responsible for the post-translational modification of Rab GTPases, proteins essential for vesicle trafficking. Disrupting this process represents a promising strategy for targeting cancer cell proliferation.[1][11]

Urease Inhibition for Ulcer Treatment

Ulcers are often associated with bacteria that produce the enzyme urease.[12][13] Synthetic transformations of the related 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (derived from the carboxylic acid) yield oxazole derivatives that exhibit potent in vitro urease inhibition.[1][12] Several of these analogs have shown superior activity to the standard drug thiourea, highlighting the scaffold's potential in developing novel treatments for conditions like peptic ulcers.[1][12][13]

Exemplary Experimental Protocol: Amide Coupling

The carboxylic acid moiety is a versatile handle for creating libraries of derivatives via amide coupling, a cornerstone of medicinal chemistry campaigns.

Objective: To synthesize N-benzyl-6-fluoroimidazo[1,2-a]pyridine-3-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, water

  • Anhydrous MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add benzylamine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve the coupling agent HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), water, saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure amide product.

Validation: The structure of the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12]

Conclusion

This compound is more than a simple chemical; it is a highly valuable and versatile platform for the development of next-generation therapeutics. Its robust synthesis, favorable physicochemical properties conferred by fluorination, and proven applicability in creating potent inhibitors for critical targets in oncology and infectious disease make it an indispensable tool for researchers and scientists in the field of drug discovery.

References

Methodological & Application

Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid: A Detailed Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, a key building block in contemporary drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-tuberculosis properties.[1][2][3] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins.[4] This guide offers a robust and reproducible methodology, starting from the commercially available 2-amino-5-fluoropyridine, and is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of pharmacologically active compounds.[2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. Notably, derivatives of this compound are crucial intermediates in the synthesis of potent inhibitors for targets such as the Mycobacterium tuberculosis cytochrome bcc complex (QcrB) and Rab geranylgeranyl transferase (RGGT), highlighting their therapeutic potential in infectious diseases and oncology, respectively.[1] Telacebec (Q203), a compound containing this core structure, has advanced to Phase II clinical trials for the treatment of tuberculosis.[1]

The synthetic strategy detailed herein involves a two-step process: the initial formation of the imidazo[1,2-a]pyridine ring system via a condensation-cyclization reaction to yield an ester intermediate, followed by the hydrolysis of the ester to the desired carboxylic acid. This approach is both efficient and scalable, providing a reliable route to this valuable synthetic intermediate.

Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis 2-amino-5-fluoropyridine 2-Amino-5-fluoropyridine intermediate_ester Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 2-amino-5-fluoropyridine->intermediate_ester 1. NaHCO3, EtOH 2. Reflux ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate_ester final_product This compound intermediate_ester->final_product NaOH (aq), EtOH Reflux

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

This initial step involves the condensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate, followed by an intramolecular cyclization to form the fused bicyclic system. The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Ethanol is an effective solvent for this transformation, as it readily dissolves the starting materials and facilitates the reaction at reflux temperatures.

Materials and Reagents:

Reagent/MaterialPuritySupplier
2-Amino-5-fluoropyridine≥98%Sigma-Aldrich
Ethyl bromopyruvate95%Alfa Aesar
Sodium bicarbonate (NaHCO₃)≥99.5%Fisher Scientific
Ethanol (EtOH), anhydrous99.5%VWR Chemicals
Ethyl acetate (EtOAc)HPLCFisher Scientific
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)-Fisher Scientific

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol) and anhydrous ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (7.5 g, 89.2 mmol) followed by the dropwise addition of ethyl bromopyruvate (10.4 g, 53.5 mmol) over 15 minutes at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate as a solid.

Part 2: Synthesis of this compound

The final step is the saponification of the ester group to the corresponding carboxylic acid. This is achieved through base-catalyzed hydrolysis using sodium hydroxide. The reaction is typically carried out in a mixture of ethanol and water to ensure the solubility of both the ester and the hydroxide salt.

Materials and Reagents:

Reagent/MaterialPuritySupplier
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate-From Part 1
Sodium hydroxide (NaOH)≥97%Sigma-Aldrich
Ethanol (EtOH)95%VWR Chemicals
Deionized water--
Hydrochloric acid (HCl), 2M-Prepared in-house

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (5.0 g, 24.0 mmol) in a mixture of ethanol (25 mL) and water (25 mL).

  • Addition of Base: Add sodium hydroxide pellets (1.92 g, 48.0 mmol) to the solution.

  • Reaction Progression: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer observed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidification: Carefully acidify the solution to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Product Collection: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound as a solid.

Workflow Visualization

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2-Amino-5-fluoropyridine cyclization Cyclization with Ethyl Bromopyruvate start->cyclization hydrolysis Ester Hydrolysis cyclization->hydrolysis workup1 Work-up & Column Chromatography cyclization->workup1 end_product Final Product: this compound hydrolysis->end_product workup2 Acidification & Filtration hydrolysis->workup2 analysis Characterization (NMR, MS) workup2->analysis

Figure 2: Experimental workflow for the synthesis and purification of the target compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The expected spectral data should be consistent with the structures of the intermediate ester and the final carboxylic acid product.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl bromopyruvate is a lachrymator and should be handled with care.

  • Handle all chemicals with caution and consult the Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By following these detailed steps, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and drug development. The methodology is robust and can be adapted for the synthesis of various analogs by modifying the starting materials.

References

Application Notes and Protocols for the Exploration of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This bicyclic aromatic system is a cornerstone in the development of numerous therapeutic agents. Within the realm of oncology, derivatives of this scaffold have shown significant promise, targeting key pathways involved in tumor growth, proliferation, and survival. The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring can enhance metabolic stability and binding affinity to target proteins, making 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid a particularly attractive starting point for the synthesis of novel anticancer drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a foundational molecule for the discovery and evaluation of new anticancer agents. We will delve into the rationale behind its use, potential mechanisms of action, and provide detailed protocols for its derivatization and subsequent biological evaluation in both in vitro and in vivo settings.

Section 1: The Target - Dysregulated Signaling in Cancer

A fundamental hallmark of cancer is the aberrant activation of intracellular signaling pathways that control cell growth, proliferation, and survival.[2] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[3][4] Activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis.[2]

Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of this pathway. For instance, several compounds based on this scaffold have demonstrated significant inhibitory activity against PI3Kα, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5] The core hypothesis for the use of this compound is to leverage this established activity and explore novel chemical space to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation 6-Fluoroimidazo[1,2-a]pyridine\nDerivative 6-Fluoroimidazo[1,2-a]pyridine Derivative 6-Fluoroimidazo[1,2-a]pyridine\nDerivative->PI3K inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Section 2: Synthesis and Derivatization

Diagram 2: General Synthetic Workflow

Synthesis_Workflow Start 6-Fluoroimidazo[1,2-a]pyridine -3-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Start->Activation Amidation Amidation with various amines Activation->Amidation Library Library of Amide Derivatives Amidation->Library Purification Purification (e.g., Chromatography) Library->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: Workflow for generating a library of candidate compounds.

Protocol 2.1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of a library of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • An appropriate amine (a diverse panel of primary and secondary amines should be used)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation (Method A):

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling (Method A):

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Amide Coupling (Method B - Using Coupling Agents):

    • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Assess the purity of the final compounds by HPLC.

Section 3: In Vitro Evaluation of Anticancer Activity

A critical step in drug discovery is the in vitro evaluation of the synthesized compounds for their anticancer properties. This typically involves a panel of cancer cell lines representing different tumor types.

Protocol 3.1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Synthesized 6-fluoroimidazo[1,2-a]pyridine-3-carboxamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound using a dose-response curve fitting software.

Table 1: Representative IC₅₀ Values of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative AHT-29 (Colon)4.15 ± 2.93
Derivative BB16F10 (Melanoma)21.75 ± 0.81
Derivative CHCC827 (NSCLC)0.09[5]
Derivative DA549 (NSCLC)0.23[5]
Derivative EMCF-7 (Breast)0.43[5]
Derivative FHT-29 (Colon)6.57 ± 1.91[7]
Derivative GCaco-2 (Colon)9.20 ± 0.83[7]
Protocol 3.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the number of cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3.3: Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Treat cells with the test compounds, lyse the cells, and collect the protein lysates.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Section 4: In Vivo Evaluation of Anticancer Efficacy

Promising compounds identified from in vitro screening should be further evaluated in in vivo animal models to assess their therapeutic efficacy and potential toxicity.

Protocol 4.1: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice.[8][9]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Cancer cell line

  • Sterile PBS and Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in PBS (or a mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle to the respective groups according to a predetermined dosing schedule.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume [Volume = (width² x length)/2].

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed antitumor effects.

Section 5: Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of derivatives of this promising scaffold. By systematically exploring the chemical space around this core structure and employing the described biological assays, researchers can identify lead compounds with potent and selective anticancer activity. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and elucidating their detailed mechanisms of action to advance them towards clinical development.

References

Application Notes & Protocol: High-Throughput In Vitro Urease Inhibition Assay for Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Urease Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] The carbamate rapidly decomposes to form a second molecule of ammonia and carbonic acid, leading to a significant increase in local pH.[1][2] This enzymatic activity is not merely a biochemical curiosity; it is a critical virulence factor for numerous pathogens and a source of significant economic and environmental concern.

In medicine, urease produced by bacteria like Helicobacter pylori allows them to survive the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer.[3] In agriculture, the rapid breakdown of urea-based fertilizers by soil microorganisms results in substantial nitrogen loss through ammonia volatilization and contributes to environmental pollution.[4]

The active site of urease contains two nickel (Ni²⁺) ions bridged by a carbamylated lysine residue.[5][6][7] This dinuclear nickel center is the catalytic heart of the enzyme and the primary target for inhibitors.[6][8] The development of potent and specific urease inhibitors is therefore a major goal in both medicine and agriculture.[4][9] Imidazopyridine and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities and potential as urease inhibitors.[10][11]

This guide provides a detailed, validated protocol for screening imidazopyridine derivatives for their urease inhibitory potential using a robust, high-throughput colorimetric assay.

Assay Principle: The Berthelot (Indophenol) Method

The protocol described herein is a well-established and reliable colorimetric assay based on the Berthelot (or indophenol) reaction.[1][4] The methodology quantifies urease activity by measuring the amount of ammonia produced from the enzymatic hydrolysis of urea.

The workflow is a two-stage process:

  • Enzymatic Reaction: Urease is incubated with its substrate, urea, in the presence and absence of the test inhibitor (imidazopyridine derivative). Active urease will hydrolyze urea, releasing ammonia.

  • Colorimetric Detection: The reaction is stopped, and the amount of ammonia produced is quantified. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a stable, blue-green indophenol compound.[4][12]

The intensity of the resulting color, measured spectrophotometrically at approximately 625 nm, is directly proportional to the ammonia concentration.[4] By comparing the absorbance of a sample containing an inhibitor to a control without an inhibitor, the percentage of enzyme inhibition can be accurately calculated.

Causality and Experimental Design Choices

A robust protocol is a self-validating system. The choices of reagents and conditions are not arbitrary but are grounded in the biochemical properties of the enzyme and the chemistry of the detection method.

  • Enzyme Source: Jack bean urease is the most commonly used enzyme for initial in vitro screening due to its commercial availability, high activity, and well-characterized structure.[13] Its active site is highly conserved, making it a relevant model for bacterial ureases.[5]

  • Buffer System: A phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5) is typically used.[1] This pH is optimal for Jack bean urease activity and mimics physiological conditions.

  • Role of EDTA: Some protocols include a low concentration of EDTA in the buffer. This is to chelate any stray divalent metal ions that could interfere with the nickel ions in the urease active site or inhibit the enzyme nonspecifically.

  • Standard Inhibitor (Positive Control): Thiourea is the universally accepted standard inhibitor for urease assays.[10][14][15] It acts as a competitive inhibitor, and its IC₅₀ value (typically around 21-23 µM) provides a reliable benchmark against which to compare the potency of new compounds like imidazopyridine derivatives.[1][10][14]

  • Solvent for Test Compounds: Imidazopyridine derivatives, like many organic compounds, are often poorly soluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve a wide range of compounds and its low interference with the enzymatic reaction at final concentrations typically ≤1%.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, enabling high-throughput screening.

Required Materials and Reagents

Equipment:

  • 96-well microplate reader (with a filter for 625-630 nm)

  • Incubator (37°C)

  • Multichannel pipettes (5-50 µL, 50-200 µL)

  • Standard laboratory glassware and consumables

Reagents:

  • Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)

  • Urea (Molecular Biology Grade)

  • Thiourea (Positive Control)

  • Imidazopyridine derivatives (Test Compounds)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Potassium Sodium Tartrate Tetrahydrate

  • Sodium Hydroxide (NaOH)

  • Phenol (C₆H₅OH)

  • Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)

  • Sodium Hypochlorite (NaOCl) solution

  • Dimethyl Sulfoxide (DMSO, ACS Grade)

  • Ultrapure (Type 1) Water

Preparation of Solutions
  • Phosphate Buffer (100 mM, pH 7.5): Prepare stock solutions of 100 mM NaH₂PO₄ and 100 mM Na₂HPO₄. Titrate the NaH₂PO₄ solution with the Na₂HPO₄ solution until the pH reaches 7.5.

  • Urease Enzyme Solution (25 U/mL): Prepare a stock solution by dissolving Jack bean urease in phosphate buffer. Prepare fresh daily and keep on ice.

  • Urea Substrate Solution (100 mM): Dissolve urea in phosphate buffer.

  • Test Compound Stock Solutions (e.g., 1 mM): Dissolve each imidazopyridine derivative in 100% DMSO.

  • Thiourea Stock Solution (1 mM): Dissolve thiourea in 100% DMSO.

  • Berthelot Reagent A (Phenol Reagent): Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of ultrapure water. Store in an amber bottle at 4°C.[16]

  • Berthelot Reagent B (Hypochlorite Reagent): Dissolve 0.5 g of NaOH in 100 mL of ultrapure water, then add 0.84 mL of sodium hypochlorite solution (≥5% available chlorine). Store at 4°C.[16]

Assay Workflow Diagram

The following diagram illustrates the sequential steps of the in vitro urease inhibition assay.

Urease_Inhibition_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-Well) cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Colorimetric Detection P1 Prepare Reagents: - Enzyme (Urease) - Substrate (Urea) - Buffer - Test Compounds - Controls (Thiourea) S1 Add 5 µL of Test Compound (or DMSO/Thiourea for controls) P1->S1 S2 Add 25 µL of Urease Solution to all wells except Blank S1->S2 S3 Pre-incubate: 15 min at 37°C S2->S3 R1 Add 55 µL of Urea Substrate to all wells to initiate reaction S3->R1 R2 Incubate: 30 min at 37°C R1->R2 D1 Add 45 µL of Reagent A (Phenol/Nitroprusside) R2->D1 D2 Add 70 µL of Reagent B (Hypochlorite/NaOH) D1->D2 D3 Incubate for color development: 10 min at 37°C D2->D3 D4 Read Absorbance at 625 nm D3->D4

Caption: Experimental workflow for the in vitro urease inhibition assay.

Step-by-Step Assay Procedure
  • Plate Mapping: Design the 96-well plate layout. Include wells for:

    • Blank: 30 µL buffer (no enzyme, no inhibitor)

    • Negative Control (100% Activity): 5 µL DMSO + 25 µL Urease

    • Positive Control: 5 µL Thiourea (at various concentrations) + 25 µL Urease

    • Test Compounds: 5 µL Imidazopyridine derivative (at various concentrations) + 25 µL Urease

  • Pre-incubation:

    • To the appropriate wells, add 5 µL of the test compound, DMSO (for negative control), or thiourea solution.

    • Add 25 µL of the Urease Enzyme Solution to all wells except the blank. Add 25 µL of buffer to the blank wells.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Add 55 µL of the Urea Substrate Solution to all wells to start the enzymatic reaction. The total volume is now 85 µL.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Stop the reaction and begin color development by adding 45 µL of Berthelot Reagent A to all wells.

    • Immediately add 70 µL of Berthelot Reagent B to all wells.

    • Incubate the plate at 37°C for 10 minutes to allow for full color development.

  • Measurement:

    • Measure the absorbance of each well at 625 nm using a microplate reader.

Data Analysis and Presentation

Calculation of Percentage Inhibition

The percentage of urease inhibition for each concentration of the test compound is calculated using the following formula:[1]

% Inhibition = [ (Acontrol - Atest) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the negative control (DMSO, 100% enzyme activity).

  • Atest is the absorbance of the well containing the imidazopyridine derivative.

Note: All absorbance values should be corrected by subtracting the average absorbance of the blank wells.

Determination of IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[17] It is the primary metric for quantifying inhibitor potency.

  • Test each imidazopyridine derivative over a range of concentrations (e.g., six 2-fold serial dilutions).

  • Calculate the % Inhibition for each concentration.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the IC₅₀ value.[18]

Data Presentation

Summarize the inhibition data in a clear, tabular format. This allows for easy comparison of the potencies of different imidazopyridine derivatives against the standard inhibitor.

Table 1: Urease Inhibitory Activity of Imidazopyridine Derivatives

Compound IDIC₅₀ (µM) ± SD
Thiourea (Standard) 21.37 ± 1.76[10]
Imidazopyridine-AInsert Value
Imidazopyridine-BInsert Value
Imidazopyridine-CInsert Value
......

IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.

Conclusion and Future Directions

This document provides a comprehensive, field-proven protocol for the in vitro screening of imidazopyridine derivatives as urease inhibitors. The Berthelot method offers a reliable, sensitive, and high-throughput compatible platform for initial hit identification. Compounds demonstrating significant potency (e.g., IC₅₀ values lower than or comparable to thiourea) should be advanced to further studies.[10] These include enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, non-competitive) and subsequent evaluation against whole-cell bacterial cultures (e.g., H. pylori) to assess efficacy in a more physiologically relevant context.[3][19]

References

Application Note: A Validated Protocol for Molecular Docking of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven methodology for conducting molecular docking studies on 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid analogues. This class of molecules is a privileged scaffold in modern medicinal chemistry, serving as a precursor for potent inhibitors against targets in infectious disease and oncology.[1] This guide is designed for researchers and drug development professionals, offering a narrative that combines step-by-step protocols with the underlying scientific rationale. We will cover the entire workflow, from judicious target selection and preparation to the execution of the docking simulation, rigorous analysis of results, and essential protocol validation.

Foundational Principles: Target Selection and Qualification

The success of any molecular docking experiment is fundamentally dependent on the quality of the target protein structure.[2] A poorly resolved or biologically irrelevant structure will invariably lead to misleading results. The primary goal is to select a high-resolution experimental structure that represents a functionally relevant state of the protein.

Causality Behind Target Selection: The choice of a Protein Data Bank (PDB) entry is the single most critical decision in a docking campaign. Key criteria include:

  • Experimental Method: X-ray crystallography structures are generally preferred over NMR models for docking due to their static, averaged representation of atomic positions.[3]

  • Resolution: A higher resolution (e.g., <2.0 Å) provides greater confidence in the atomic coordinates of the binding site residues.[3][4]

  • Completeness: The structure should be free of significant gaps or missing residues, especially within the binding site of interest.[3]

  • Co-crystallized Ligand: The presence of a co-crystallized ligand is highly advantageous. It confirms the location and accessibility of the binding pocket and serves as a crucial reference for defining the docking search space and for subsequent protocol validation.[3]

The 6-Fluoroimidazo[1,2-a]pyridine scaffold has shown activity against several validated targets. Below are examples suitable for docking studies.

Target Name Organism Example PDB ID Therapeutic Area Significance
Cytochrome bcc complex (QcrB)Mycobacterium tuberculosis6D3RInfectious DiseaseTarget of the clinical candidate Telacebec (Q203), derived from this scaffold.[1]
Rab Geranylgeranyl Transferase (RGGT)Homo sapiens1D8FOncologyInhibition disrupts vesicle trafficking in cancer cells.[1]
UreaseHelicobacter pylori1E9YInfectious DiseaseDerivatives show potent urease inhibition, relevant for ulcer treatment.[1]
Protocol 1: Target Identification and Retrieval
  • Navigate to the RCSB Protein Data Bank (--INVALID-LINK--).

  • Use the search bar to find the target of interest (e.g., "Mycobacterium tuberculosis QcrB").

  • Filter the results based on the criteria mentioned above (X-ray diffraction, resolution <2.0 Å, presence of a ligand).

  • Examine the chosen PDB entry page. Verify that the structure is not a mutant unless that is the specific goal of the study.[3]

  • Download the structure in "PDB Format" and save it to a dedicated project folder.[5]

The Docking Workflow: A Visual Overview

The entire molecular docking procedure can be visualized as a multi-stage pipeline, beginning with data preparation and culminating in results analysis and validation. Each stage is critical for the integrity of the final prediction.

Molecular Docking Workflow Fig 1. Overall Molecular Docking Workflow Target_Selection 1. Target Selection (RCSB PDB) Receptor_Prep 3. Receptor Preparation (Remove water, Add H, Charges) Target_Selection->Receptor_Prep Ligand_Design 2. Ligand Design (PubChem / ChemDraw) Ligand_Prep 4. Ligand Preparation (2D to 3D, Energy Min., Torsions) Ligand_Design->Ligand_Prep Grid_Generation 5. Grid Box Definition (Define Search Space) Receptor_Prep->Grid_Generation Docking_Run 6. Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Analysis 7. Analyze Results (Binding Affinity, Pose) Docking_Run->Analysis Validation 8. Protocol Validation (Re-docking, RMSD < 2Å) Analysis->Validation

Caption: Fig 1. Overall Molecular Docking Workflow

Macromolecule (Receptor) Preparation

Raw PDB files are not immediately suitable for docking.[6] They often contain non-essential molecules (e.g., water, ions) and lack hydrogen atoms, which are critical for calculating accurate electrostatic and hydrogen bonding interactions. The preparation process sanitizes the PDB file and assigns parameters from a chosen force field.

Causality Behind Receptor Preparation: The goal is to create a chemically correct representation of the receptor for the docking algorithm. This involves removing elements that would interfere with the calculation, such as crystallographic water molecules (unless a specific water is known to mediate binding), and adding polar hydrogens to allow for correct hydrogen bond formation.[7] Finally, partial atomic charges (e.g., Gasteiger charges) are assigned to each atom to model the electrostatic potential of the protein surface.[6]

Receptor Preparation Workflow Fig 2. Receptor Preparation Workflow PDB_In Input: Raw PDB File (protein.pdb) Remove_Water Remove Water & Heteroatoms (e.g., ions, co-solvents) PDB_In->Remove_Water Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Assign_Charges Assign Partial Charges (e.g., Gasteiger) Add_Hydrogens->Assign_Charges PDBQT_Out Output: Prepared Receptor (protein.pdbqt) Assign_Charges->PDBQT_Out

Caption: Fig 2. Receptor Preparation Workflow

Protocol 2: Receptor Preparation Using AutoDock Tools (ADT)
  • Launch AutoDock Tools.

  • Go to File > Read Molecule and open your cleaned PDB file.

  • Remove Water: Go to Edit > Delete Water.

  • Remove Non-essential Heteroatoms: Manually select any co-factors or ions not relevant to the binding interaction and go to Edit > Delete > Delete Selected Atoms.

  • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK.

  • Compute Charges: Go to Edit > Charges > Compute Gasteiger.

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select your protein and click Select Molecule. This step checks for errors. Then, save the file in PDBQT format (File > Save > Write PDBQT). This is your prepared receptor file.[8]

Ligand Preparation

Ligands obtained from 2D databases (like PubChem) or drawn in chemical sketchers must be converted into a suitable 3D, energy-minimized format.[9] This process ensures that the starting conformation of the ligand is energetically plausible and defines its rotatable bonds, which the docking algorithm will explore.

Causality Behind Ligand Preparation: A 2D structure lacks the three-dimensional information necessary for docking. The initial conversion to 3D often results in a high-energy conformation with unrealistic bond lengths or angles.[7] Energy minimization corrects this geometry. Defining rotatable bonds is crucial for flexible ligand docking, as it allows the software to efficiently sample different conformations of the ligand within the binding site.[9]

Ligand Preparation Workflow Fig 3. Ligand Preparation Workflow SDF_In Input: 2D or 3D Ligand (ligand.sdf / .mol2) Convert_3D Convert to 3D & Add Hydrogens SDF_In->Convert_3D Energy_Minimize Energy Minimization (e.g., MMFF94 force field) Convert_3D->Energy_Minimize Detect_Torsions Detect Rotatable Bonds Energy_Minimize->Detect_Torsions PDBQT_Out Output: Prepared Ligand (ligand.pdbqt) Detect_Torsions->PDBQT_Out

Caption: Fig 3. Ligand Preparation Workflow

Protocol 3: Ligand Preparation Using PyRx or Open Babel

This protocol assumes the ligand structure is obtained from PubChem.

  • Search for your ligand analogue on PubChem (--INVALID-LINK--).

  • Download the 3D conformer in SDF format.[10]

  • Using PyRx (Integrated):

    • Launch PyRx. In the Ligands tab, right-click and select Load Ligand.

    • Import the downloaded SDF file.

    • Right-click on the imported ligand and select Make Ligand. PyRx will automatically perform energy minimization and conversion to the required PDBQT format.[5]

  • Using Open Babel (Standalone):

    • If using the command line, the conversion can be done with: obabel ligand.sdf -O ligand.pdbqt --gen3d -p --partialcharge gasteiger

    • This command generates a 3D structure, adds hydrogens (-p), and assigns Gasteiger charges.

Molecular Docking Simulation with AutoDock Vina

With the prepared receptor and ligand, the docking simulation can be performed. This involves two key user-defined inputs: the Grid Box and the Search Parameters .

Causality Behind the Simulation:

  • Grid Box: The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[11] It should be centered on the active site and large enough to encompass the entire binding pocket, allowing for full rotational and translational freedom of the ligand.[12]

  • Scoring Function: AutoDock Vina uses an empirically derived scoring function to estimate the binding affinity (in kcal/mol) for each generated ligand pose.[13] A more negative score indicates a more favorable predicted binding energy.[14][15]

  • Exhaustiveness: This parameter controls the computational effort of the search. A higher value increases the probability of finding the true energy minimum but also increases the computation time.[16]

Protocol 4: Performing the Docking in PyRx (with AutoDock Vina engine)
  • In PyRx, ensure your prepared macromolecule and ligand(s) are loaded and converted to PDBQT format.

  • Select the Vina Wizard tab. Click Start.

  • Select the macromolecule and the ligand(s) you wish to dock. Click Forward.

  • Define the Grid Box: A 3D box will appear in the viewing window. Adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) using the controls on the right. The box should fully enclose the binding site, which can be identified by the location of the co-crystallized ligand if available.[12]

  • Click Forward to run the docking simulation. PyRx will use the AutoDock Vina engine.[17]

  • Upon completion, the results will be displayed in a table, showing the binding affinity and RMSD values for the top poses of each ligand.[5]

Parameter Description Recommended Value
center_x, y, zThe coordinates for the center of the grid box.Center on the co-crystallized ligand or known active site.
size_x, y, zThe dimensions of the grid box in Angstroms.20-25 Å in each dimension is a good starting point.
exhaustivenessControls the thoroughness of the conformational search.8 (default) is sufficient for many cases; increase to 16 or 32 for a more exhaustive search.
num_modesThe number of binding modes (poses) to generate.9-10 (default) is standard.

Analysis and Interpretation of Docking Results

A successful docking run is not the end of the analysis. The output must be carefully interpreted to derive meaningful insights.[14] This involves evaluating the scoring function, visualizing the binding pose, and identifying key molecular interactions.

Causality Behind Post-Docking Analysis:

  • Binding Affinity: This value provides a quantitative estimate of binding strength. It is the primary metric for ranking different compounds or different poses of the same compound.[18] However, it is an approximation and should not be treated as an absolute value.

  • Root Mean Square Deviation (RMSD): When comparing a docked pose to a known experimental pose (like a re-docked co-crystal ligand), the RMSD measures the average distance between the atoms of the two superimposed poses. An RMSD value below 2.0 Å is typically considered a successful reproduction of the binding mode.[14][18]

  • Visual Inspection: This is a critical qualitative check. The top-ranked pose should be visually inspected to ensure it has a reasonable conformation and forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.[14][19]

Protocol 5: Post-Docking Analysis and Visualization
  • In PyRx, analyze the results table. The top row for each ligand represents the pose with the best-predicted binding affinity (most negative value).[15]

  • Select the top pose of your ligand of interest. The 3D viewer will display the ligand in its docked conformation within the protein's binding site.

  • To analyze specific interactions, use a dedicated visualization tool like Discovery Studio Visualizer or PyMOL. Export the protein-ligand complex from PyRx.

  • In the visualizer, display the binding site residues.

  • Use the software's tools to identify and display interactions such as:

    • Hydrogen bonds

    • Hydrophobic interactions (e.g., Pi-Pi stacking, Alkyl-Pi)

    • Ionic interactions

  • Document these key interactions. A good docking pose should be stabilized by multiple favorable interactions with functionally important residues.[20]

Essential Trustworthiness: Protocol Validation

To trust the predictions for your novel analogues, you must first validate that your chosen docking protocol can accurately reproduce known experimental results for your specific target.[21] The most common and robust method for this is re-docking .

Causality Behind Validation: Re-docking involves extracting the co-crystallized ligand from the PDB structure, preparing it, and then docking it back into its own binding site using your established protocol.[22] If the protocol is accurate, the top-ranked docked pose should closely match the original crystallographic pose. As mentioned, an RMSD < 2.0 Å between the docked pose and the crystal pose confirms the protocol's validity.[21] This validation provides confidence that the chosen parameters (grid box, exhaustiveness, etc.) are appropriate for the system and that the protocol can be reliably applied to screen new, similar compounds.

Protocol 6: Docking Protocol Validation via Re-docking
  • Take the original PDB file containing the protein and its co-crystallized ligand.

  • Using a text editor or molecular visualizer, separate the ligand and the protein into two different PDB files.

  • Prepare the protein as described in Protocol 2 .

  • Prepare the extracted ligand as described in Protocol 3 .

  • Perform the docking simulation as described in Protocol 4 , using the prepared protein and the prepared (extracted) ligand.

  • After the docking is complete, superimpose the original crystal structure of the ligand with the top-ranked docked pose.

  • Calculate the RMSD between the heavy atoms of the two ligands. This can be done using tools within PyMOL, VMD, or other molecular modeling software.[22]

  • If the RMSD is below 2.0 Å, the docking protocol is considered validated and can be confidently used to screen your novel this compound analogues.

References

Application Note: A Practical Guide to the ¹H and ¹³C NMR Characterization of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system fundamental to the development of pharmaceuticals, including well-known drugs like Zolpidem and Minodronic acid.[1] Its unique 10 π-electron aromatic structure presents a distinct NMR spectroscopic fingerprint that is invaluable for structural confirmation, isomer differentiation, and purity assessment.[2] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the comprehensive ¹H and ¹³C NMR characterization of imidazo[1,2-a]pyridine derivatives. We delve into the causality behind spectral patterns and present a systematic workflow, from sample preparation to advanced 2D NMR analysis, for unambiguous structure elucidation.

The Imidazo[1,2-a]pyridine Scaffold: An NMR Perspective

The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic compound. Understanding its electronic architecture is key to interpreting its NMR spectra. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring, along with the bridgehead nitrogen (N-4), creates a unique distribution of electron density that governs the chemical shifts of the ring protons and carbons.[2]

The standard IUPAC numbering for the imidazo[1,2-a]pyridine ring is shown below:

Figure 1: Structure and numbering of the imidazo[1,2-a]pyridine core.

Protons and carbons on the six-membered pyridine ring (positions 5, 6, 7, 8) generally exhibit chemical shifts and coupling patterns characteristic of substituted pyridines, while those on the five-membered imidazole ring (positions 2, 3) have distinct features influenced by the adjacent nitrogen atoms.

Experimental Workflow and Protocols

Acquiring high-quality, reproducible NMR data is fundamentally dependent on meticulous sample preparation.[3] The following protocols are designed to be self-validating systems to ensure spectral accuracy.

Protocol 1: High-Resolution NMR Sample Preparation

This protocol outlines the critical steps for preparing imidazo[1,2-a]pyridine samples for both ¹H and ¹³C NMR analysis.

Materials:

  • Imidazo[1,2-a]pyridine compound

  • High-quality deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Clean, high-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vial for dissolution

Step-by-Step Methodology:

  • Analyte Weighing:

    • For ¹H NMR , accurately weigh 5-25 mg of the purified imidazo[1,2-a]pyridine derivative.[4]

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. Weigh 50-100 mg of the compound.[3][4]

    • Causality: Insufficient concentration for ¹³C NMR will lead to a poor signal-to-noise ratio, requiring excessively long acquisition times.

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules.[5] For more polar compounds, DMSO-d₆ is an excellent alternative.

    • Expertise: The use of deuterated solvents is mandatory. The spectrometer's lock system relies on the deuterium signal to stabilize the magnetic field during acquisition, ensuring high resolution.[6]

    • In a clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[3]

  • Homogenization and Filtration:

    • Gently vortex or swirl the vial to ensure the sample is completely dissolved, creating a homogenous solution.

    • Crucial Step: Filter the solution into the NMR tube to remove any particulate matter. This can be done by passing the solution through a small plug of glass wool tightly packed in a Pasteur pipette or using a syringe filter.[5]

    • Trustworthiness: Suspended solid particles severely distort the local magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[3]

  • Addition of Internal Standard (Optional but Recommended):

    • Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H and ¹³C NMR, defined as 0.00 ppm.

    • If the deuterated solvent does not already contain TMS, add a very small drop. Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the tube clean before inserting it into the spectrometer.

Interpreting 1D NMR Spectra: Characteristic Signals

The unique electronic environment of the imidazo[1,2-a]pyridine core gives rise to a predictable and characterizable NMR spectrum.

¹H NMR Spectral Features

The protons of the imidazo[1,2-a]pyridine system typically resonate in the aromatic region (δ 6.5-8.5 ppm). Substituents can, of course, shift these values significantly.[2][7]

Proton Position Typical Chemical Shift (δ, ppm) in CDCl₃ Multiplicity (Unsubstituted) Typical Coupling Constants (Hz) Notes
H-2 7.50 - 7.70s or d³J(H2-H3) ≈ 1.0-1.5Often a sharp singlet if C-3 is substituted.
H-3 7.45 - 7.65s or d³J(H3-H2) ≈ 1.0-1.5Often a sharp singlet if C-2 is substituted.
H-5 7.90 - 8.30d or dd³J(H5-H6) ≈ 6.5-7.0Characteristically downfield due to the anisotropic effect of the bridgehead N-4.[2]
H-6 6.70 - 6.90t or td³J(H6-H5) ≈ 6.5-7.0; ³J(H6-H7) ≈ 6.5-7.0Typically the most upfield proton of the pyridine ring.
H-7 7.10 - 7.30t or td³J(H7-H6) ≈ 6.5-7.0; ³J(H7-H8) ≈ 9.0
H-8 7.55 - 7.75d or dd³J(H8-H7) ≈ 9.0

Data compiled from representative spectra.[2][8]

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) will generally cause downfield shifts (deshielding) of nearby protons, while electron-donating groups (e.g., -CH₃, -OCH₃) will cause upfield shifts (shielding).[2][9]

¹³C NMR Spectral Features

The carbon signals for the imidazo[1,2-a]pyridine core are spread over a range of approximately 105 to 150 ppm.

Carbon Position Typical Chemical Shift (δ, ppm) in CDCl₃ Notes
C-2 140 - 146
C-3 109 - 112
C-5 123 - 127
C-6 111 - 114
C-7 125 - 128
C-8 115 - 118
C-8a 143 - 146Quaternary bridgehead carbon.

Data compiled from representative spectra.[8][10]

Advanced Structure Elucidation with 2D NMR

For substituted or isomeric imidazo[1,2-a]pyridines, 1D NMR spectra can become crowded and ambiguous. 2D NMR experiments are essential for definitive structural assignment.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY Identify spin systems HSQC HSQC (¹H-¹³C Direct Attachment) H_NMR->HSQC Proton assignment C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC Carbon assignment HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Connect fragments HSQC->HMBC Anchor correlations Structure Unambiguous Structure Elucidation HMBC->Structure Assemble framework

Caption: Workflow for NMR-based structure elucidation.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[11][12] In the imidazo[1,2-a]pyridine core, it is invaluable for tracing the connectivity of the pyridine ring protons (H-5 → H-6 → H-7 → H-8), which appear as cross-peaks in the 2D map.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹JCH).[13][14] It is the most reliable way to assign the signals of protonated carbons. For example, after identifying the characteristic downfield H-5 proton signal, the HSQC spectrum will definitively show a cross-peak to its attached carbon, C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecular skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH and ³JCH).[12][15] This is essential for identifying non-protonated quaternary carbons and for linking different spin systems together. Key HMBC correlations for the imidazo[1,2-a]pyridine scaffold include:

    • H-2 to C-3 and the bridgehead C-8a .

    • H-3 to C-2 and C-8a .

    • H-5 to C-7 and C-8a .

    • H-8 to C-6 and C-8a .

Visualization of Key NMR Correlations

The following diagram illustrates the most important through-bond correlations used to assemble the imidazo[1,2-a]pyridine core.

References

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Comprehensive Analysis of Synthesized Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Imidazopyridines and the Power of HRMS

Imidazopyridines represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Their structural complexity and potential for diverse functionalization necessitate advanced analytical techniques for unambiguous characterization, purity assessment, and metabolic profiling. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this domain, offering unparalleled mass accuracy and resolving power.[2][3][4] This enables the precise determination of elemental compositions, the elucidation of complex fragmentation pathways, and the confident identification of metabolites and impurities, which is crucial throughout the drug discovery and development pipeline.[2][5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HRMS for the analysis of synthesized imidazopyridines. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, and provide field-proven protocols to ensure the generation of high-quality, reliable, and defensible data.

The Analytical Imperative: Why HRMS is Essential for Imidazopyridine Analysis

The structural elucidation and quantification of imidazopyridine derivatives present unique analytical challenges. The inherent complexity of their isotopic patterns and the potential for isobaric interferences from synthetic byproducts or metabolites can confound traditional low-resolution mass spectrometry. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, provide the necessary analytical depth to overcome these hurdles.[3][4][5]

The key advantages of HRMS in this context are:

  • Unambiguous Molecular Formula Determination: High mass accuracy (typically <5 ppm) allows for the confident assignment of elemental compositions, a critical step in confirming the identity of a newly synthesized compound.[3][4]

  • Enhanced Structural Elucidation: The high resolving power of HRMS enables the separation of ions with very similar mass-to-charge ratios (m/z), facilitating the detailed analysis of fragmentation patterns to pinpoint the location of substituents and understand the molecule's gas-phase chemistry.[1]

  • Sensitive Impurity and Metabolite Detection: HRMS provides the sensitivity and selectivity required to detect and identify trace-level impurities from the synthesis process and to characterize the metabolic fate of the parent drug.[2][6][7][8]

Strategic Sample Preparation: Ensuring Data Integrity from the Start

The quality of HRMS data is fundamentally dependent on the integrity of the sample preparation. The primary goal is to effectively isolate the imidazopyridine analytes from the sample matrix while minimizing ion suppression and matrix effects.[9][10] The choice of sample preparation technique is dictated by the physicochemical properties of the analyte (e.g., polarity, pKa) and the complexity of the sample matrix (e.g., reaction mixture, biological fluid).[9][11]

Common Sample Preparation Techniques for Imidazopyridines:
Technique Principle Best Suited For Advantages Disadvantages
Dilute-and-Shoot Simple dilution of the sample with a compatible solvent.High-concentration samples with minimal matrix complexity (e.g., final product from a clean synthesis).Fast, simple, and inexpensive.[11]Minimal cleanup, potential for significant matrix effects.
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Biological matrices like plasma or serum for metabolite analysis.[11][12]Simple, fast, and effective for removing the bulk of proteins.[11]May not remove all matrix components, potential for co-precipitation of analytes.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Samples where the analyte has a distinct polarity difference from the matrix components.[12]Can provide very clean extracts and allows for sample concentration.[12]Can be labor-intensive and may not be easily automated.[12]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away.Complex matrices requiring significant cleanup and/or pre-concentration.Highly selective, can handle a wide range of matrices, and is amenable to automation.[10]Method development can be more complex and time-consuming.

Experimental Workflow for HRMS Analysis of Imidazopyridines

The following diagram illustrates a typical workflow for the HRMS analysis of a synthesized imidazopyridine, from initial sample handling to final data analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Synthesized Imidazopyridine (in reaction mixture or biological matrix) Prep_Choice Select Preparation Method (Dilution, PPT, LLE, or SPE) Sample->Prep_Choice Dilution Dilute-and-Shoot Prep_Choice->Dilution Simple Matrix PPT Protein Precipitation Prep_Choice->PPT Biological Matrix LLE Liquid-Liquid Extraction Prep_Choice->LLE Polarity Difference SPE Solid-Phase Extraction Prep_Choice->SPE Complex Matrix Prepared_Sample Prepared Sample for LC-HRMS Dilution->Prepared_Sample PPT->Prepared_Sample LLE->Prepared_Sample SPE->Prepared_Sample LC Liquid Chromatography (Separation) Prepared_Sample->LC HRMS High-Resolution Mass Spectrometry (Detection & Fragmentation) LC->HRMS Data_Acquisition Data Acquisition (Full Scan & MS/MS) HRMS->Data_Acquisition Data_Processing Data Processing Software Data_Acquisition->Data_Processing Formula_ID Molecular Formula Determination (Accurate Mass) Data_Processing->Formula_ID Frag_Analysis Fragmentation Pattern Analysis Data_Processing->Frag_Analysis Quantification Quantification Data_Processing->Quantification Formula_ID->Frag_Analysis Metabolite_ID Metabolite/Impurity Identification Frag_Analysis->Metabolite_ID Final_Report Final Report Metabolite_ID->Final_Report Quantification->Final_Report

Caption: General workflow for the HRMS analysis of imidazopyridines.

Protocol 1: Generic LC-HRMS Method for Imidazopyridine Characterization

This protocol provides a starting point for the analysis of novel imidazopyridine compounds. Optimization will be necessary based on the specific properties of the analyte.

1. Sample Preparation (Protein Precipitation for Plasma Samples):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[12]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for imidazopyridines due to the presence of basic nitrogen atoms.

  • Full Scan (MS1) Acquisition:

    • Mass Range: m/z 100-1000.

    • Resolution: >60,000 (FWHM).

    • AGC Target: 1e6.

    • Maximum Injection Time: 50 ms.

  • Data-Dependent MS/MS (dd-MS2) Acquisition:

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to generate a rich fragmentation spectrum.

    • Resolution: >15,000 (FWHM).

    • Isolation Window: m/z 1.5-2.0.

Data Analysis and Interpretation: Unraveling the Molecular Information

1. Molecular Formula Determination:

The high mass accuracy of HRMS allows for the generation of a list of possible elemental compositions for the detected precursor ion. By comparing the measured accurate mass with the theoretical masses of the proposed formulas, and by examining the isotopic pattern, a single, unambiguous molecular formula can be assigned.

2. Fragmentation Pattern Analysis:

The fragmentation of protonated imidazopyridines in the gas phase provides valuable structural information.[1] Common fragmentation pathways include cleavages of the imidazo[1,2-a]pyridine core and losses of substituents.[1] For instance, the homolytic cleavage of a C-O bond in 3-phenoxy imidazo[1,2-a]pyridines is a characteristic fragmentation.[1]

Fragmentation_Pathway Parent [M+H]+ Fragment1 Fragment Ion 1 (e.g., loss of a substituent) Parent->Fragment1 MS/MS Fragment2 Fragment Ion 2 (e.g., cleavage of the core) Parent->Fragment2 MS/MS Fragment3 Fragment Ion 3 Fragment1->Fragment3 Further Fragmentation

Caption: Simplified representation of a fragmentation pathway.

By carefully analyzing the MS/MS spectra, the connectivity of the molecule can be pieced together, confirming the proposed structure of the synthesized compound.

3. Metabolite and Impurity Identification:

In drug development, identifying metabolites is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6][13] HRMS, coupled with sophisticated data mining tools, can be used to search for expected and unexpected metabolites by looking for specific mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation). Similarly, impurities from the synthetic process can be identified by their accurate mass and fragmentation patterns.[7]

Method Validation: Ensuring Robustness and Reliability

Once a method has been developed, it must be validated to ensure it is suitable for its intended purpose.[14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The relationship between the concentration of the analyte and the instrument response over a defined range.[14][17]

  • Accuracy: The closeness of the measured value to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15][17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[16]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15][16]

A well-validated method provides confidence in the analytical results and is a critical component of regulatory submissions.[14][15]

Conclusion

High-Resolution Mass Spectrometry is an exceptionally powerful technique for the comprehensive analysis of synthesized imidazopyridines. Its ability to provide accurate mass measurements, detailed structural information through fragmentation analysis, and sensitive detection of trace-level components makes it an indispensable tool in modern drug discovery and development. By following the strategic approaches and detailed protocols outlined in this application note, researchers can harness the full potential of HRMS to accelerate their research and ensure the quality and integrity of their findings.

References

Application Notes & Protocols: Evaluating the Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and a Critical Hurdle for Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse biological activities make them promising candidates for the development of new therapeutics, particularly in oncology.[1][2] Various in-vitro studies have demonstrated the potential of IP-based compounds against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[1][3] The anticancer effects of these compounds are often attributed to their ability to interfere with key molecular mechanisms involved in cell division and proliferation, such as the PI3K/Akt/mTOR pathway.[1][4] Some derivatives have been shown to induce cell cycle arrest and apoptosis, highlighting their potential as targeted therapeutic agents.[2][4][5][6]

However, a critical step in the preclinical development of any new chemical entity is the thorough evaluation of its cytotoxic profile. Cytotoxicity assays are indispensable tools for determining the concentration at which a compound induces cell death, providing a crucial measure of its potency and therapeutic window. This guide provides a detailed overview and step-by-step protocols for a selection of robust cell-based assays to evaluate the cytotoxicity of imidazo[1,2-a]pyridine derivatives.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is recommended, employing assays that measure different cellular parameters. This strategy provides a more comprehensive understanding of the mechanism of cell death and helps to avoid misleading results that can arise from relying on a single endpoint.

This guide will focus on three key types of assays:

  • Metabolic Assays: These assays, such as the MTT and alamarBlue™ assays, measure the metabolic activity of a cell population, which is often correlated with cell viability.

  • Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay falls into this category, quantifying cell death by measuring the release of a cytosolic enzyme into the culture medium upon plasma membrane damage.

  • Apoptosis Assays: These assays, like the Caspase-3/7 activity assay, specifically measure markers of programmed cell death, providing insights into the mechanism of action of the compound.

The following diagram illustrates the workflow for a comprehensive cytotoxicity assessment:

Cytotoxicity_Workflow cluster_planning Phase 1: Planning & Setup cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Selection Cell Line Selection Compound_Prep Imidazo[1,2-a]pyridine Derivative Preparation Cell_Selection->Compound_Prep Rational Selection Seeding Cell Seeding Compound_Prep->Seeding Metabolic_Assay Metabolic Assays (MTT, alamarBlue™) Seeding->Metabolic_Assay Membrane_Assay Membrane Integrity Assay (LDH) Seeding->Membrane_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3/7) Seeding->Apoptosis_Assay Data_Acquisition Data Acquisition (Plate Reader) Metabolic_Assay->Data_Acquisition Membrane_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Dose-Response Curves Mechanism_Inference Mechanism of Action Inference IC50_Calc->Mechanism_Inference

Caption: A comprehensive workflow for cytotoxicity assessment.

Part 1: Foundational Steps - Cell Line Selection and Preparation

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[7][8] Human cancer cell lines are valuable models, but each possesses unique genotypic and phenotypic characteristics that can influence drug response.[7] A systematic approach to cell line selection, considering the expression levels and genetic status of the target pathway of the imidazo[1,2-a]pyridine derivative, is crucial for obtaining clinically relevant structure-activity relationships.[7][8]

Recommended Cell Lines for Initial Screening:

Cancer TypeRecommended Cell LinesRationale
MelanomaA375, WM115Known to be responsive to compounds targeting the Akt/mTOR pathway.[4]
Cervical CancerHeLaWidely used and well-characterized for apoptosis studies.[4][5][6]
Breast CancerHCC1937, MCF-7Represent different subtypes of breast cancer and are commonly used in drug screening.[2][3]
Laryngeal CarcinomaHep-2Utilized in screening studies for novel anticancer compounds.[3]
Hepatocellular CarcinomaHepG2A standard cell line for liver cancer drug screening.[3][9]
Human Skin CancerA375A relevant model for melanoma and skin cancer research.[3]

Part 2: Core Cytotoxicity Protocols

Metabolic Activity Assays

Metabolic assays are often the first-line approach for assessing cytotoxicity due to their simplicity, high-throughput compatibility, and sensitivity.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[10][11] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[11][13]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][15]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Principle: The alamarBlue™ assay utilizes the reducing power of living cells to measure viability. The active ingredient, resazurin, is a blue, cell-permeable, and non-fluorescent compound. In viable cells, resazurin is reduced to the red, highly fluorescent resorufin.[16][17] The increase in fluorescence is proportional to the number of living cells. This assay is less toxic to cells than MTT, allowing for kinetic monitoring of cytotoxicity.

Protocol: alamarBlue™ Assay

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well in an amount equal to 10% of the culture volume.[18][19]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[16][19] Incubation time may need to be optimized for different cell types.[18]

  • Fluorescence or Absorbance Reading: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or measure absorbance at 570 nm with a reference wavelength of 600 nm.[17][18] Fluorescence is the more sensitive detection method.[16]

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[20] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[21]

Protocol: LDH Assay

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[21][22]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[21] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[21][22]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[21][23]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[22]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assay: Caspase-3/7 Activity Assay

Principle: A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases. This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[24] When this substrate is cleaved by active caspase-3/7, it releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[24][25]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Compound Imidazo[1,2-a]pyridine Derivative Caspase37 Caspase-3/7 (Executioner Caspases) Compound->Caspase37 Activation Substrate Proluminescent Substrate (DEVD sequence) Caspase37->Substrate Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Luminescence Luminescent Signal Substrate->Luminescence Luciferase Reaction

Caption: Caspase-3/7 mediated apoptosis signaling pathway.

Protocol: Caspase-3/7 Glo® Assay

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[25] Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

A crucial aspect of cytotoxicity testing is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process (such as cell viability) by 50%.[26][15][27] A lower IC50 value indicates a more potent compound.[15]

Calculating the IC50:

  • Data Normalization: For each compound concentration, calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal dose-response curve.

  • IC50 Determination: Use a non-linear regression analysis to fit the data to a four-parameter logistic equation and determine the IC50 value.

Interpreting the Results:

It is important to note that IC50 values can vary depending on the cell line, the assay used, and the experimental conditions.[15] For example, faster-growing cell lines may appear more sensitive to cytotoxic agents.[15] Comparing the IC50 values obtained from the different assays can provide insights into the mechanism of action of the imidazo[1,2-a]pyridine derivative. For instance, a compound that induces apoptosis may show a potent IC50 in the Caspase-3/7 assay, while a compound that primarily disrupts membrane integrity will have a strong effect in the LDH assay.

Part 4: Troubleshooting Common Issues

Reproducibility is key in cell-based assays.[28][29] Here are some common issues and their solutions:

IssuePossible Cause(s)Troubleshooting Steps
High background signal Autofluorescence from media components (e.g., phenol red) or cellular components.[30] Insufficient blocking in certain assays.[31]Use phenol red-free media.[30] For fluorescence assays, consider using red-shifted dyes.[30] Optimize blocking steps.[31]
High well-to-well variability Uneven cell seeding, edge effects in the microplate, pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette carefully.
Inconsistent IC50 values Different cell densities, incubation times, or assay types.[15]Standardize cell seeding density and incubation times. Compare results from multiple assay types to understand the mechanism.
No dose-response effect Compound is not cytotoxic at the tested concentrations, or the compound has precipitated out of solution.Test a wider range of concentrations. Check the solubility of the compound in the culture medium.

For a more comprehensive guide on troubleshooting, refer to resources that discuss common pitfalls from cell seeding to data analysis.[28][29][31][32]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in-vitro evaluation of the cytotoxicity of imidazo[1,2-a]pyridine derivatives. By employing a multi-assay approach and carefully controlling experimental variables, researchers can obtain reliable and reproducible data to guide the development of these promising therapeutic agents. A thorough understanding of the cytotoxic profile is a critical step towards realizing the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold in the fight against cancer and other diseases.

References

The Groebke–Blackburn–Bienaymé Reaction: A Comprehensive Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Three in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug discovery, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] The efficient construction of this valuable heterocyclic system is therefore of paramount importance to researchers.

Discovered in 1998, the Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a powerful and highly efficient strategy for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines and related fused imidazoles.[6][7][8] This three-component reaction (3-CR) brings together an amidine (such as a 2-aminoazine), an aldehyde, and an isocyanide, rapidly assembling complex molecular architectures with high atom economy.[9][10] Its versatility, coupled with the potential for creating diverse compound libraries, makes the GBB reaction an indispensable tool for drug development professionals.[4][11]

This comprehensive guide provides an in-depth exploration of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, offering detailed mechanistic insights, step-by-step experimental protocols, and practical advice for troubleshooting and optimization.

Mechanistic Insights: The "Why" Behind the Synthesis

The elegance of the Groebke–Blackburn–Bienaymé reaction lies in its sequential, acid-catalyzed mechanism. Understanding this pathway is crucial for rational experimental design and for troubleshooting unforeseen outcomes. The reaction is typically initiated by an acid catalyst, which can be either a Brønsted or a Lewis acid.[8][12]

The process unfolds in three key stages:

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde. This step forms a protonated Schiff base, or iminium ion, a highly electrophilic intermediate. The removal of water drives this equilibrium forward, and in some protocols, dehydrating agents are added to improve yields.[13]

  • Nucleophilic Attack by the Isocyanide: The isocyanide, with its nucleophilic carbon atom, then attacks the electrophilic carbon of the iminium ion. This step generates a nitrilium ion intermediate.

  • Intramolecular Cyclization and Tautomerization: The endocyclic nitrogen of the pyridine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This [4+1] cycloaddition step forms the five-membered imidazole ring. A subsequent proton transfer and tautomerization (a[13][14]-proton shift) leads to the final, aromatic 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium Ion (Protonated Schiff Base) 2-Aminopyridine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion + H+ Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclized_Intermediate->Product [1,3]-Proton Shift (Tautomerization)

Caption: The acid-catalyzed mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocols: From Theory to Practice

This section provides a generalized, yet detailed, protocol for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction. It is designed to be a robust starting point, with conditions that can be optimized for specific substrates.

General Protocol for GBB Reaction

This protocol is based on the use of a Lewis acid catalyst under conventional heating. Microwave-assisted protocols can significantly reduce reaction times.[14][15]

Materials and Reagents:

Reagent/MaterialPurposeTypical Molar RatioNotes
2-AminopyridineAmidine Component1.0 eqCan be substituted with various derivatives.
AldehydeCarbonyl Component1.0 - 1.2 eqAromatic or aliphatic aldehydes can be used.
IsocyanideIsocyanide Component1.0 - 1.2 eqe.g., tert-Butyl isocyanide, cyclohexyl isocyanide.
CatalystAcid Catalyst5 - 20 mol%e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH, TFA.[6][12]
SolventReaction Medium-Methanol, Ethanol, Acetonitrile.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 eq).

  • Addition of Reagents: Add the chosen solvent (e.g., methanol, 0.2-0.5 M concentration). Begin stirring and add the aldehyde (1.0-1.2 eq), the isocyanide (1.0-1.2 eq), and the acid catalyst (e.g., Yb(OTf)₃, 5 mol%).[14][16]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. Typical conditions are stirring at 60 °C or reflux for 2-24 hours.[6] For microwave-assisted reactions, heating at 100-150 °C for 30-60 minutes is common.[14]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure imidazo[1,2-a]pyridine product.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

GBB_Workflow Start Start Setup 1. Reaction Setup (Flask, Stir Bar, 2-Aminopyridine) Start->Setup Add_Reagents 2. Add Solvent, Aldehyde, Isocyanide, and Catalyst Setup->Add_Reagents React 3. Heat Reaction (Conventional or Microwave) Add_Reagents->React Monitor 4. Monitor Progress (TLC or LC-MS) React->Monitor Workup 5. Cool, Concentrate, and Purify (Chromatography) Monitor->Workup Reaction Complete Characterize 6. Characterize Product (NMR, HRMS) Workup->Characterize End End Characterize->End

Caption: A streamlined workflow for the GBB synthesis of imidazo[1,2-a]pyridines.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst.- Insufficient reaction temperature or time.- Water in the reaction mixture inhibiting iminium formation.- Sterically hindered substrates.- Use a fresh batch of catalyst. Consider screening different Lewis or Brønsted acids.[6][12]- Increase the reaction temperature or extend the reaction time. Microwave heating can be beneficial.[14]- Use anhydrous solvents. Consider adding a dehydrating agent like trimethyl orthoformate.[13]- For bulky substrates, more forcing conditions (higher temperature, stronger acid) may be required.
Formation of Side Products - Ugi-type side products can form, especially with aliphatic aldehydes.[6][17]- Polymerization of the aldehyde or isocyanide.- Carefully control the stoichiometry of the reagents.- Lowering the reaction temperature might reduce side product formation.- A one-pot, two-step process (pre-forming the imine before adding the isocyanide) can sometimes improve selectivity.[13]
Difficult Purification - Baseline streaking on TLC due to the basicity of the product.- Co-elution of starting materials or side products.- Add a small amount of triethylamine (~1%) to the eluent during column chromatography to suppress tailing.- Optimize the solvent system for chromatography to achieve better separation.- Consider an acidic workup to extract the basic product into an aqueous layer, followed by basification and extraction.

Conclusion: A Versatile Tool for Modern Synthesis

The Groebke–Blackburn–Bienaymé reaction is a cornerstone of multicomponent reaction chemistry, providing a rapid, efficient, and modular route to the medicinally significant imidazo[1,2-a]pyridine scaffold.[4][6][8] Its operational simplicity and tolerance for a wide range of substrates make it an attractive method for generating diverse chemical libraries for high-throughput screening.[11][17] By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively harness the power of this reaction to accelerate the discovery and development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity. This molecule is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacologically active agents, including novel anti-tuberculosis and enzyme-inhibiting compounds.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate via the cyclocondensation of 5-fluoro-2-aminopyridine with ethyl bromopyruvate, but my yields are consistently below 30%, or in some cases, I isolate no product at all. What are the likely causes and how can I fix this?

Potential Causes & Suggested Solutions:

  • Reagent Quality and Stability:

    • The "Why": Ethyl bromopyruvate is highly reactive and susceptible to hydrolysis and decomposition, especially if stored improperly. 5-fluoro-2-aminopyridine can degrade or contain impurities that inhibit the reaction.

    • Solution:

      • Verify the purity of 5-fluoro-2-aminopyridine using ¹H NMR or melting point analysis before use.

      • Use freshly opened or recently purchased ethyl bromopyruvate. If its purity is in doubt, consider purification by vacuum distillation.

      • Ensure all solvents, particularly aprotic ones like THF or DMF, are anhydrous. Moisture can hydrolyze the ethyl bromopyruvate.

  • Suboptimal Reaction Conditions:

    • The "Why": The formation of the imidazo[1,2-a]pyridine ring system is a two-step process: an initial SN2 reaction (N-alkylation) followed by an intramolecular cyclization and dehydration.[2] Each step has different optimal conditions. Insufficient heat may stall the cyclization, while excessive heat can lead to decomposition and side product formation.

    • Solution:

      • Temperature Staging: Instead of running the entire reaction at reflux, consider a staged approach. Allow the initial N-alkylation to proceed at room temperature for 1-2 hours before heating to reflux for the cyclization step. Monitor progress by TLC or LC-MS.

      • Solvent Choice: While ethanol is common, polar aprotic solvents like DMF can sometimes accelerate the reaction, although they require higher temperatures for removal during workup. A study on a similar scaffold used anhydrous THF at reflux for 40 hours, indicating that reaction times can be significant.[3]

      • Base Selection: A weak base is crucial. Sodium bicarbonate (NaHCO₃) is often used because it is strong enough to neutralize the HBr byproduct without deprotonating other sensitive positions or promoting side reactions.[4] Ensure at least one equivalent of the base is used.

  • Ineffective Work-up and Isolation:

    • The "Why": The product, especially the initial ester, might have some solubility in the aqueous phase, leading to losses during extraction. The final carboxylic acid is often an insoluble solid, but premature precipitation can trap impurities.

    • Solution:

      • After quenching the reaction, ensure the pH is appropriately adjusted. For the ester, a basic wash (saturated aq. NaHCO₃) is effective.[3]

      • When extracting the product, use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3x) to maximize recovery.

      • For the final acid, precipitation by acidifying the aqueous solution of the saponified ester should be done slowly with cooling to encourage the formation of a pure, crystalline solid.

Visual Workflow: Troubleshooting Low Yield

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_conditions Step 2: Optimize Reaction Conditions start->check_conditions check_workup Step 3: Refine Work-up & Purification start->check_workup reagent_purity Purity Check: - NMR of Aminopyridine - Use Fresh Bromopyruvate check_reagents->reagent_purity Purity Issues? reagent_inert Inert Conditions: - Use Anhydrous Solvents - Run under N2/Argon check_reagents->reagent_inert Moisture Sensitive? cond_temp Temperature: - Staged heating (RT then reflux) - Screen temperatures (e.g., 60-100°C) check_conditions->cond_temp Reaction Stalled? cond_base Base/Solvent: - Ensure >1 eq. NaHCO3 - Trial DMF vs. Ethanol check_conditions->cond_base Side Products? workup_extract Extraction: - Perform multiple extractions - Check pH during washes check_workup->workup_extract Loss During Work-up? workup_purify Purification: - Test different recrystallization solvents - Column chromatography check_workup->workup_purify Impure Product?

Caption: A logical workflow for diagnosing and solving low-yield issues.

Issue 2: Difficulty with Saponification (Ester to Carboxylic Acid)

Question: I have successfully synthesized the ethyl ester, but the subsequent hydrolysis to this compound is proving difficult. The reaction is either incomplete or I am getting decomposition. What should I do?

Potential Causes & Suggested Solutions:

  • Harsh Hydrolysis Conditions:

    • The "Why": The imidazo[1,2-a]pyridine core can be sensitive to strongly basic or acidic conditions at high temperatures, potentially leading to ring-opening or other decomposition pathways.

    • Solution:

      • Use milder conditions. Instead of refluxing in concentrated NaOH or HCl, try lithium hydroxide (LiOH) in a THF/water mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C). LiOH is highly effective for saponification and often requires less heat.

      • Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, proceed immediately to the workup to avoid over-exposure to the basic conditions.

  • Poor Solubility of the Ester:

    • The "Why": If the ethyl ester is not fully dissolved in the reaction medium, the hydrolysis will be a heterogeneous mixture and proceed very slowly and incompletely.

    • Solution:

      • Employ a co-solvent system. A mixture of an alcohol (like methanol or ethanol) or THF with water is standard. This ensures the ester and the hydroxide salt are both in the same phase. For example, a 1:1:1 mixture of THF:Methanol:1M aq. LiOH is a common choice.

  • Work-up Problems:

    • The "Why": The carboxylic acid product is often amphoteric. It can be tricky to precipitate cleanly if the pH is not precisely controlled.

    • Solution:

      • After saponification, cool the reaction mixture in an ice bath.

      • Acidify slowly with 1M or 2M HCl while stirring vigorously. The product should precipitate as a solid.

      • Check the pH to ensure you are at the isoelectric point of the molecule, which is typically around pH 3-4 for this class of compounds. Adding too much acid can sometimes lead to the formation of the soluble hydrochloride salt, reducing your isolated yield.

      • Collect the solid by filtration, wash with cold water to remove inorganic salts, and then with a small amount of a non-polar solvent like diethyl ether or hexanes to remove any organic impurities before drying under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of the imidazo[1,2-a]pyridine core?

The synthesis is a classic example of a condensation-cyclization reaction. It proceeds in three main stages:

  • N-Alkylation: The nucleophilic ring nitrogen of 5-fluoro-2-aminopyridine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is an SN2 reaction that forms an N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group (-NH₂) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyruvate moiety. This forms a five-membered ring, creating a bicyclic hydroxylated intermediate.

  • Dehydration/Aromatization: Under the reaction conditions (often aided by heat), this intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Reaction Mechanism Diagram

G sub1 5-Fluoro-2-aminopyridine + Ethyl Bromopyruvate step1 1. N-Alkylation (SN2) sub1->step1 int1 Pyridinium Salt Intermediate step1->int1 step2 2. Intramolecular Cyclization int1->step2 int2 Cyclized Intermediate (Hemiaminal) step2->int2 step3 3. Dehydration (-H2O) int2->step3 prod Ethyl 6-Fluoroimidazo[1,2-a]- pyridine-3-carboxylate step3->prod

Caption: The stepwise mechanism for imidazo[1,2-a]pyridine synthesis.

Q2: How do I choose the best solvent and base for the initial cyclocondensation?

The choice depends on balancing reactivity, solubility, and side-product suppression.

ParameterOptionsRationale & Considerations
Solvent Ethanol, MethanolProtic solvents. Good for dissolving the aminopyridine and base. Reactions are often run at reflux.
DMF, THF (anhydrous)Aprotic polar solvents. Can increase reaction rates but require careful drying. DMF requires higher temperatures for removal. THF is a good choice for temperature control.[3]
Base NaHCO₃, K₂CO₃Mild inorganic bases. Sufficient to neutralize the HBr byproduct without causing unwanted side reactions. NaHCO₃ is very common.[4]
Et₃N, DIPEAOrganic bases. Can be used but may lead to darker reaction mixtures and more complex purification.

Recommendation: Start with sodium bicarbonate in ethanol . This combination is effective, inexpensive, and generally leads to cleaner reactions. If yield is low, switching to anhydrous THF or DMF may be beneficial.

Q3: What analytical techniques are essential for confirming my final product?

To unambiguously confirm the structure and purity of this compound, you should use:

  • ¹H NMR: Look for the characteristic singlet for the proton at the C2 position and the distinct splitting patterns for the three protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet far downfield.

  • ¹³C NMR: Confirm the number of unique carbons and their chemical environments.

  • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry is critical to confirm the elemental composition and exact mass, which for C₈H₅FN₂O₂ is 180.0335.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Optimized Experimental Protocol

This protocol synthesizes information from established methodologies for related compounds.[3][4]

Part A: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoro-2-aminopyridine (1.0 eq.).

  • Reagent Addition: Add anhydrous ethanol (or THF, approx. 10 mL per mmol of aminopyridine) followed by sodium bicarbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.05 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 1 hour, then heat to reflux (for ethanol, ~78 °C; for THF, ~66 °C).

  • Monitoring: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 8-16 hours.

  • Work-up:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Add water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.

Part B: Saponification to this compound
  • Setup: Dissolve the purified ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring until the pH is ~3-4. A solid precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether.

    • Dry the pure white to off-white solid under high vacuum.

References

Technical Support Center: Purification of Crude 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are handling this important heterocyclic building block. The unique physicochemical properties of this molecule—namely its polarity, acidic carboxylic acid function, and basic nitrogenous core—present specific challenges and opportunities for purification. This guide provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.

Part 1: Initial Assessment of Crude Material

Before committing to a large-scale purification, a small-scale analysis of the crude material is essential. This initial assessment will dictate the most efficient and effective purification strategy.

Q1: I've just finished my synthesis. What is the very first step I should take to assess the crude product?

The first step is always to perform a quick diagnostic analysis. Take a small, representative sample of your crude material and analyze it using Thin-Layer Chromatography (TLC). This will give you a wealth of information:

  • Number of Components: How many spots do you see? This tells you the complexity of the mixture.

  • Polarity of Components: Where is your product spot relative to impurities? this compound is a polar compound and may not move far from the baseline in standard eluents like ethyl acetate/hexane. The carboxylic acid can also cause "streaking" on the silica plate.

  • Presence of Starting Materials: Spot your crude material alongside your starting materials to see if any remain.

A good starting TLC eluent for this compound is a polar system, such as 10-20% Methanol in Dichloromethane (DCM). To counteract streaking, add a small amount of acetic acid (e.g., 0.5-1%) to the eluent.

Q2: My crude product is a dark, oily residue. How does this affect my choice of purification method?

An oily or tarry crude product suggests the presence of significant impurities that are depressing the melting point of your compound. It may also indicate residual high-boiling solvents. Direct recrystallization is unlikely to be successful in this case. Your primary options are:

  • Acid-Base Extraction: This is an excellent first-pass technique to separate your acidic product from neutral or basic impurities.[1][2][3]

  • Column Chromatography: This is the most versatile method but may require some optimization to handle the potentially complex mixture.

The following decision tree can help guide your strategy based on the initial state of your crude material.

Purificaton_Strategy start Crude Product physical_state Assess Physical State start->physical_state tlc Analyze by TLC (e.g., 10% MeOH/DCM + 1% AcOH) recrystallize Attempt Recrystallization tlc->recrystallize Relatively Clean (1-2 minor spots) column Column Chromatography tlc->column Complex Mixture solid Mostly Solid physical_state->solid Solid oily Oily / Tarry physical_state->oily Oily solid->tlc Check Purity acid_base Perform Acid-Base Extraction oily->acid_base Recommended First Step recrystallize->column Failure / Oiled Out pure_solid Pure Solid Obtained recrystallize->pure_solid Success acid_base->recrystallize Solid Precipitated impure_solid Solid Still Impure impure_solid->column

Caption: Purification Strategy Decision Tree.

Part 2: Purification by Acid-Base Extraction

The carboxylic acid moiety makes this molecule an ideal candidate for purification via acid-base extraction, which separates compounds based on their acidic or basic properties.[4][5]

Troubleshooting FAQs: Acid-Base Extraction

Q1: I've performed the extraction, acidified the basic aqueous layer, but no solid precipitated. Where is my product?

This is a common issue, especially with highly polar or lower molecular weight carboxylic acids. There are two primary causes:

  • Insufficient Acidification: The pH was not lowered enough to fully protonate the carboxylate salt. Use a pH meter or pH paper to ensure the aqueous layer is strongly acidic (pH 1-2). Add concentrated HCl dropwise until this pH is reached.[2]

  • High Water Solubility: The protonated carboxylic acid may have significant solubility in the aqueous solution. If no solid forms even at the correct pH, you must perform a "back-extraction." Transfer the acidified aqueous solution to a separatory funnel and extract it multiple times with an organic solvent like ethyl acetate or DCM. Your product will move back into the organic layer, which can then be dried and concentrated.[1]

Q2: A thick emulsion formed at the interface of the organic and aqueous layers. How can I break it?

Emulsions are common when dealing with complex mixtures. To break an emulsion:

  • Be Patient: Let the separatory funnel stand undisturbed for 10-30 minutes.

  • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer often helps force the separation.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate (EtOAc, 50 mL). Ensure the solvent is immiscible with water.

  • Basification: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stopper the funnel and shake gently at first to release the CO₂ gas that forms. Vent frequently. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your carboxylic acid will be in the upper aqueous layer (if using EtOAc). Drain the lower organic layer, which contains neutral impurities.

  • Wash: Wash the aqueous layer with fresh EtOAc (2 x 20 mL) to remove any remaining neutral impurities. Combine the organic layers for later disposal or analysis.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2. A white or off-white precipitate of the purified product should form.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum.

    • If no solid precipitates: Perform a back-extraction with EtOAc (3 x 30 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent in vacuo to yield the purified solid.

AcidBaseWorkflow cluster_organic Organic Layer (EtOAc) cluster_aqueous Aqueous Layer org_start Crude Product (Acid + Neutral Impurities) op1 + NaHCO3 (aq) Separate Layers org_start->op1 org_neutral Neutral Impurities org_final Pure Product aq_salt Product as Sodium Salt (Water Soluble) op2 + conc. HCl (aq) to pH 1-2 aq_salt->op2 aq_acidified Acidified Aqueous Layer op3 Filter Precipitate OR Back-extract with EtOAc aq_acidified->op3 op1->org_neutral op1->aq_salt op2->aq_acidified op3->org_final

Caption: Acid-Base Extraction Workflow.

Part 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are relatively clean to begin with. The principle is to find a solvent that dissolves the compound well when hot but poorly when cold.

Troubleshooting FAQs: Recrystallization

Q1: I added hot solvent and my compound turned into an oil instead of dissolving. What happened?

This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes saturated at a temperature above the compound's melting point.

  • Solution: Add more solvent until the oil fully dissolves. If an excessive amount of solvent is needed, the chosen solvent is likely unsuitable. Alternatively, switch to a solvent with a lower boiling point.

Q2: The solution is clear, but no crystals have formed even after cooling in an ice bath. What can I do?

Crystal formation requires nucleation. If it doesn't happen spontaneously:

  • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide a surface for nucleation.

  • Seed: If you have a pure crystal of the compound, add a tiny speck to the solution to initiate crystallization.

  • Reduce Volume: You may have too much solvent. Gently evaporate some of the solvent and try cooling again.

Experimental Protocol: Recrystallization
  • Solvent Screening: In parallel on a small scale, test the solubility of your crude material (~20 mg) in various solvents (~0.5 mL). See the table below for suggestions. The ideal solvent will dissolve the compound when boiling but cause it to precipitate upon cooling to room temperature or 0 °C.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by a minor impurity, you may add a very small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration through Celite® or fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

SolventBoiling Point (°C)PolarityExpected Behavior for Target Compound
Water100HighPotentially soluble when hot, especially at low pH.
Ethanol78HighLikely soluble. May need a co-solvent.
Methanol65HighLikely very soluble. Good for dissolving crude material.
Isopropanol82Medium-HighGood candidate for recrystallization.
Acetonitrile82Medium-HighGood candidate for recrystallization.
Ethyl Acetate77MediumMay have moderate solubility.
Toluene111LowLikely insoluble.
Heptane98LowInsoluble, can be used as an anti-solvent.
Part 4: Purification by Column Chromatography

For complex mixtures or when other methods fail, silica gel column chromatography is the workhorse of purification. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).[6][7]

Troubleshooting FAQs: Column Chromatography

Q1: My compound streaks badly on a TLC plate. How can I run a successful column?

The streaking is caused by the acidic proton of the carboxylic acid strongly interacting with the slightly basic silica gel. This will lead to very broad peaks and poor separation on a column.

  • Solution: Add a modifier to your eluent. For an acidic compound like this, adding 0.5-2% acetic acid or formic acid to the mobile phase will keep the compound protonated and minimize its interaction with the silica, resulting in sharper bands.[8]

Q2: My compound is very polar and won't elute from the column, even with 20% methanol in DCM.

This is known as irreversible adsorption. If increasing the eluent polarity further doesn't work or leads to co-elution with other polar impurities:

  • Change Stationary Phase: Consider using a less acidic or different type of stationary phase. Options include:

    • Alumina (basic or neutral): May provide a different selectivity profile.

    • Reversed-Phase (C18) Silica: Uses a non-polar stationary phase with a polar mobile phase (like water/acetonitrile). This is an excellent technique for polar compounds.[9][10]

  • Use a Stronger Eluent: In some cases, a system like DCM/Methanol/Ammonium Hydroxide can be used, but this is more common for basic compounds.

SymptomPotential CauseRecommended Solution
Compound streaks on TLC/Column Strong interaction between the acidic product and basic silica gel.Add 0.5-2% acetic acid to the eluent.
Compound won't elute (stays at top) Eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol).
Compound elutes too quickly (at solvent front) Eluent is too polar.Decrease the percentage of the polar solvent. Start with a less polar system.
Poor separation from impurity Insufficient resolution with the chosen solvent system.Try a different solvent system (e.g., switch from MeOH/DCM to EtOH/EtOAc). Consider using a gradient elution.[11]
Experimental Protocol: Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[11] Remember to add 1% acetic acid to this system.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour it into the column and use gentle pressure or tapping to create a uniform, crack-free packed bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent (or DCM) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for compounds with limited solubility in the eluent.[11]

  • Elution: Carefully add the eluent and use positive pressure (flash chromatography) or gravity to run the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent in vacuo.

References

Optimizing reaction conditions for the aminocarbonylation of iodo-imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aminocarbonylation of iodo-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common issues encountered during this valuable synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed aminocarbonylation of iodo-imidazo[1,2-a]pyridines?

A1: The reaction follows a well-established catalytic cycle for palladium-catalyzed cross-coupling reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidative adds to the iodo-imidazo[1,2-a]pyridine to form a Pd(II) intermediate.[1][2][3]

  • CO Insertion: Carbon monoxide (CO) inserts into the Pd-aryl bond to form an acyl-palladium complex.[4]

  • Nucleophilic Attack/Reductive Elimination: The amine nucleophile attacks the acyl-palladium complex. Subsequent reductive elimination from the resulting intermediate forms the desired C-N bond of the amide product and regenerates the Pd(0) catalyst.[1][2][3]

A potential catalyst deactivation pathway involves the formation of a Pd(I) dimer, which can be influenced by reaction conditions.[1][2][5]

Aminocarbonylation Catalytic Cycle Figure 1: Generalized Catalytic Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L_n) B->C D CO Insertion C->D CO E Ar(CO)-Pd(II)-I(L_n) D->E F Nucleophilic Attack by R₂NH E->F R₂NH G [Ar(CO)-Pd(II)-N(H)R₂(L_n)]⁺I⁻ F->G H Reductive Elimination G->H - HI H->A Product I Amide Product (Ar-CONR₂) H->I

Caption: Generalized catalytic cycle for aminocarbonylation.

Q2: How do I choose the appropriate palladium catalyst and ligand?

A2: The choice of catalyst and ligand is critical for reaction efficiency and selectivity.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[6][7] Palladacycle precatalysts can also be employed to generate highly active catalysts at lower temperatures.[8]

  • Ligands:

    • For Amide (Monocarbonylation) Synthesis: Bidentate phosphine ligands with a large bite angle, such as XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are highly effective in promoting the formation of the desired amide product while suppressing double carbonylation.[7] This is often performed at atmospheric or low CO pressure.

    • For α-Ketoamide (Double Carbonylation) Synthesis: Monodentate phosphine ligands like triphenylphosphine (PPh₃) tend to favor the formation of the α-ketoamide product, especially at higher CO pressures.[7][9]

Q3: What is the role of the base and which one should I use?

A3: A base is required to neutralize the hydrogen iodide (HI) generated during the reaction. The choice of base can significantly impact the reaction outcome.

  • Common Bases: Triethylamine (Et₃N) and 1,8-Diazabicyclo[11.undec-7-ene (DBU) are frequently used.[6]

  • Impact on Selectivity: The choice of base can influence the selectivity between amide and α-ketoamide formation. For example, in some systems, using DBU can lead to a higher proportion of the double carbonylated product compared to other bases.[8] It is recommended to screen a few bases during optimization.

Q4: How do CO pressure and temperature affect the reaction?

A4: Carbon monoxide pressure and temperature are key parameters to control the selectivity of the reaction.

  • CO Pressure:

    • Low Pressure (e.g., 1 atm): Generally favors the formation of the simple amide (monocarbonylation product).[7]

    • High Pressure (e.g., 30-40 bar): Promotes the formation of the α-ketoamide (double carbonylation product).[6][7]

  • Temperature: Typical reaction temperatures range from 50°C to 120°C.[6][7] Lower temperatures (e.g., 40-50°C) may be sufficient when using highly active catalyst systems, which can be beneficial for substrates with sensitive functional groups.[8]

Q5: Which solvents are suitable for this reaction?

A5: Aprotic polar solvents are generally used.

  • Common Solvents: N,N-Dimethylformamide (DMF), toluene, and 1,4-dioxane are commonly employed and have shown good results.[6]

  • Solvent Effects: In some cases, the solvent can influence the product distribution. For instance, reactions in DMF have been observed to produce side products from solvent decomposition under certain conditions.[6]

Troubleshooting Guide

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Reaction Issue problem Identify Problem Low/No Yield Side Product Formation Inconsistent Results start->problem cause_yield Possible Causes (Low Yield) Inactive Catalyst Poor Reagent Quality Suboptimal Conditions problem:l->cause_yield cause_side_product Possible Causes (Side Products) Incorrect Ligand/Pressure Base/Solvent Effects Substrate Decomposition problem:m->cause_side_product cause_inconsistent Possible Causes (Inconsistent) Atmosphere Control Reagent Purity Variation Technique Variation problem:r->cause_inconsistent solution_yield Solutions: - Check catalyst/ligand source - Use fresh, dry reagents/solvents - Re-optimize T, P(CO), base cause_yield->solution_yield solution_side_product Solutions: - Switch to XantPhos for amide - Use PPh₃/high P(CO) for ketoamide - Screen different bases/solvents cause_side_product->solution_side_product solution_inconsistent Solutions: - Ensure inert atmosphere (Ar/N₂) - Purify reagents - Standardize procedures cause_inconsistent->solution_inconsistent

Caption: A logical workflow for troubleshooting common issues.

Problem 1: Low or No Product Yield

Q: My reaction is not working, or the yield is very low. What should I check?

A: Low or no yield can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Possible Cause 1: Inactive Catalyst

    • Explanation: The active Pd(0) species is sensitive to air and moisture. Improper handling of the precatalyst and ligands, or the presence of oxidizing impurities, can lead to catalyst deactivation, often observed as the formation of palladium black.[10]

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: Degas the solvent and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.

      • Use High-Purity Reagents: Use fresh, high-purity palladium sources and phosphine ligands. Phosphine ligands can oxidize over time, so using a fresh bottle or purifying the ligand may be necessary.

  • Possible Cause 2: Poor Quality of Reagents or Solvents

    • Explanation: Water or other protic impurities in the solvent or amine can interfere with the catalytic cycle. The iodo-imidazo[1,2-a]pyridine substrate should also be pure.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Use freshly dried, anhydrous solvents.

      • Purify Amine: Ensure the amine is dry and pure. Distillation may be necessary for liquid amines.

      • Check Substrate Purity: Verify the purity of your iodo-imidazo[1,2-a]pyridine by ¹H NMR and/or LC-MS.

  • Possible Cause 3: Suboptimal Reaction Conditions

    • Explanation: The reaction is sensitive to temperature, pressure, and stoichiometry.

    • Troubleshooting Steps:

      • Temperature: If the reaction is sluggish, consider increasing the temperature in 10-20°C increments. For sensitive substrates, a lower temperature with a more active catalyst might be required.[8]

      • CO Source: Ensure a reliable source of CO. If using a CO balloon, ensure it is properly filled and that there are no leaks. For reactions sensitive to pressure, a reactor with a pressure gauge is recommended.

      • Stoichiometry: Ensure the correct stoichiometry of amine and base is used, typically 1.5-2.0 equivalents of each relative to the substrate.

Problem 2: My main product is the α-ketoamide, but I want the simple amide.

Q: I am getting a significant amount of the double carbonylated product (α-ketoamide). How can I selectively synthesize the amide?

A: The formation of α-ketoamides is a known competing reaction.[6][11] Selectivity is primarily controlled by the ligand and CO pressure.

  • Possible Cause 1: Incorrect Ligand Choice

    • Explanation: Monodentate ligands like PPh₃ are known to promote double carbonylation.[7]

    • Troubleshooting Steps:

      • Switch to a Bidentate Ligand: Replace PPh₃ with a bidentate ligand having a large bite angle. XantPhos is highly recommended for selectively producing the amide.[7]

  • Possible Cause 2: High Carbon Monoxide Pressure

    • Explanation: Higher CO concentrations favor a second CO insertion, leading to the α-ketoamide.[6][7]

    • Troubleshooting Steps:

      • Reduce CO Pressure: Perform the reaction under atmospheric pressure of CO (e.g., using a CO-filled balloon) instead of in a high-pressure reactor.

Table 1: Condition Guidelines for Selective Aminocarbonylation

Target ProductRecommended LigandCO PressureTypical TemperatureReference(s)
Amide XantPhos1 bar (Atmospheric)50 - 80 °C[7]
α-Ketoamide PPh₃30 - 40 bar100 - 120 °C[6][7]
Problem 3: My main product is the simple amide, but I want the α-ketoamide.

Q: How can I favor the formation of the α-ketoamide?

A: To shift the selectivity towards the double carbonylated product, you should adjust your conditions to favor a second CO insertion.

  • Possible Cause 1: Ligand Favors Monocarbonylation

    • Explanation: Bidentate ligands like XantPhos suppress the formation of the α-ketoamide.

    • Troubleshooting Steps:

      • Switch to a Monodentate Ligand: Use a monodentate phosphine ligand such as PPh₃. A 1:2 ratio of Pd:PPh₃ is a good starting point.[7]

  • Possible Cause 2: Low Carbon Monoxide Pressure

    • Explanation: Atmospheric CO pressure is insufficient to promote the second CO insertion effectively.

    • Troubleshooting Steps:

      • Increase CO Pressure: Use a high-pressure reactor and increase the CO pressure to 30-40 bar.[6][7]

Problem 4: I see catalyst decomposition (Palladium black).

Q: My reaction mixture turns black, and the reaction stalls. What is happening?

A: The formation of a black precipitate is likely palladium black, which results from the decomposition of the active Pd(0) catalyst.[10]

  • Possible Cause 1: Presence of Oxygen

    • Explanation: The Pd(0) catalyst is sensitive to oxidation.

    • Troubleshooting Steps:

      • Improve Inert Technique: Ensure all reagents and the reaction setup are rigorously deoxygenated. Use freeze-pump-thaw cycles for the solvent for best results.

  • Possible Cause 2: High Temperature

    • Explanation: Excessively high temperatures can accelerate catalyst decomposition pathways.

    • Troubleshooting Steps:

      • Lower the Temperature: Try running the reaction at a lower temperature. If the reaction rate becomes too slow, consider switching to a more active catalyst system that operates at milder conditions.[8]

  • Possible Cause 3: Ligand Degradation

    • Explanation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected and prone to agglomeration.

    • Troubleshooting Steps:

      • Use Fresh Ligand: Ensure the phosphine ligand is of high purity and has been stored properly under an inert atmosphere.

      • Increase Ligand Loading: A slight excess of the ligand might help stabilize the catalyst, but significant excess can inhibit the reaction.

References

How to improve the stability of imidazo[1,2-a]pyridine compounds in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyridine Compound Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve common stability challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the stability of imidazo[1,2-a]pyridine compounds.

Q1: Why are my imidazo[1,2-a]pyridine compounds degrading in solution?

Imidazo[1,2-a]pyridine is a "privileged" scaffold in medicinal chemistry, but its fused heterocyclic ring system possesses reactive sites susceptible to degradation under common laboratory conditions.[1][2] The primary drivers of instability are hydrolysis, oxidation, and photolysis. The specific degradation pathway is highly dependent on the compound's substitution pattern, the solvent system, pH, and environmental factors like light and temperature.[3][4]

Q2: What are the most common degradation pathways for this scaffold?

Based on extensive studies of representative molecules like zolpidem, the major degradation pathways include:

  • Hydrolysis: The scaffold is susceptible to both acid- and base-catalyzed hydrolysis, particularly if it contains functional groups like amides or esters. For example, the acetamide side chain of zolpidem can be hydrolyzed to form its corresponding carboxylic acid, a product sometimes referred to as "zolpacid".[3][4] This degradation is often accelerated at elevated temperatures.[3]

  • Photodegradation: The π-conjugated bicyclic structure, which gives these compounds interesting photophysical properties, also makes them prone to degradation upon exposure to light, especially UV radiation.[3][5] Common photolytic degradation products of zolpidem include an aldehyde ("zolpaldehyde"), a pyridine derivative ("zolpyridine"), and an oxidized product ("oxozolpidem").[3][4]

  • Oxidation: The imidazo[1,2-a]pyridine ring can be oxidized, particularly at electron-rich positions. This can be mediated by atmospheric oxygen, reactive oxygen species (ROS) generated by other components in the solution, or metal catalysts.[6][7] For instance, studies have shown that zolpidem can be oxidized via a Fenton-like reaction in the presence of hemoglobin and hydrogen peroxide.[6][7]

Q3: Can metabolic instability in assays (e.g., microsomes) be related to chemical instability?

Yes, there can be an overlap. While metabolic instability involves specific enzymatic processes (e.g., by Cytochrome P450s or Aldehyde Oxidase), the chemical liabilities of the molecule often dictate the sites of metabolic attack.[8][9] For example, a site prone to chemical oxidation may also be a prime target for oxidative metabolism by CYP enzymes. Improving the intrinsic chemical stability of a compound against oxidation can sometimes, but not always, enhance its metabolic stability in liver microsomes.[10][11]

Troubleshooting Guide: Diagnosing and Solving Instability

This guide is structured in a question-and-answer format to directly address specific experimental observations.

Observation 1: "My compound's concentration, measured by HPLC, decreases rapidly after preparing a solution in an acidic or basic aqueous buffer."

  • Likely Cause: Hydrolysis. The compound likely contains a labile functional group (e.g., amide, ester, acetal) that is sensitive to pH. Zolpidem, for instance, shows higher sensitivity to alkaline conditions, with significant degradation occurring in 1 M NaOH within an hour.[3]

  • Troubleshooting Steps & Solutions:

    • Confirm pH-Dependence: Perform a pH rate profile study. Prepare your solution in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 10). Monitor the compound's concentration over a set time course (e.g., 0, 2, 4, 8, 24 hours) at a constant temperature.

    • Identify the pH of Maximum Stability: Plot the percentage of compound remaining versus pH. This will reveal the optimal pH range for your solution. For many compounds, this is often in the slightly acidic range (pH 4-6), but this must be determined empirically.

    • Solution Formulation:

      • Adjust pH: Prepare all future stock and working solutions using a buffer system that maintains the pH within the identified stable range.

      • Aprotic Solvents: For long-term storage, prepare concentrated stock solutions in aprotic solvents like DMSO or DMF, where hydrolytic degradation is minimized. Prepare aqueous dilutions immediately before use.

Observation 2: "I see several new, unexpected peaks in my chromatogram after leaving my solution on the lab bench for a few hours."

  • Likely Cause: Photodegradation. Standard laboratory fluorescent lighting and ambient sunlight contain UV radiation that can induce photochemical reactions. The imidazo[1,2-a]pyridine core is known to be light-sensitive.[3][4]

  • Troubleshooting Steps & Solutions:

    • Confirm Photosensitivity: Conduct a simple photostability test. Prepare two aliquots of your solution. Wrap one vial completely in aluminum foil (the control) and expose the other to ambient lab light or a photostability chamber. Analyze both samples by HPLC at various time points. A greater loss of the parent compound and/or increase in degradation peaks in the light-exposed sample confirms photosensitivity.

    • Solution Protection:

      • Use Amber Vials: Always store and handle solutions of imidazo[1,2-a]pyridine compounds in amber glass vials or tubes to block UV light.

      • Minimize Exposure: During experiments, protect solutions from direct light by covering racks with foil or working in a dimly lit area when possible.

      • Storage: Store solutions in the dark (e.g., in a drawer or refrigerator) when not in use.

Observation 3: "The stability of my compound in aqueous solution is poor even at optimal pH and in the dark. I suspect oxidation."

  • Likely Cause: Oxidation. Dissolved oxygen in aqueous solvents, trace metal ion contaminants that can catalyze oxidation, or peroxide contaminants in solvents like THF or dioxane can lead to oxidative degradation.

  • Troubleshooting Steps & Solutions:

    • Confirm Oxidative Susceptibility: Perform a forced oxidation study. Treat your compound solution with a dilute solution of an oxidizing agent like hydrogen peroxide (H₂O₂). If the degradation profile matches what you observe in your experiment, oxidation is the likely cause.

    • Solution Protection:

      • Use High-Purity Solvents: Ensure you are using fresh, high-performance liquid chromatography (HPLC)-grade or equivalent solvents.

      • De-gas Buffers: Before use, sparge aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: For highly sensitive compounds, prepare solutions and conduct experiments in a glove box or under a blanket of nitrogen or argon.

      • Add Antioxidants/Chelators: Consider adding excipients to your formulation. The choice depends on the suspected mechanism.

Excipient Type Example Mechanism of Action Typical Concentration
Antioxidant (Radical Scavenger) Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol)Donates a hydrogen atom to quench free radicals, terminating chain reactions.0.01% - 0.1% (w/v)
Antioxidant (Oxygen Scavenger) Ascorbic Acid (Vitamin C), Sodium MetabisulfiteReacts directly with and removes dissolved oxygen from the solution.0.01% - 0.1% (w/v)
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation reactions.0.01% - 0.05% (w/v)

A summary of common stabilizing excipients.

Visualizing Degradation & Troubleshooting

To better understand the potential fate of an imidazo[1,2-a]pyridine compound and the logical flow for addressing instability, the following diagrams are provided.

Figure 1: Common Degradation Pathways of a Zolpidem-like Scaffold cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation Parent Imidazo[1,2-a]pyridine (e.g., Zolpidem) Zolpacid Carboxylic Acid Derivative (Zolpacid) Parent->Zolpacid Acid/Base H₂O Zolpaldehyde Aldehyde Derivative (Zolpaldehyde) Parent->Zolpaldehyde hv Zolpyridine Pyridine Derivative (Zolpyridine) Parent->Zolpyridine hv Oxozolpidem Oxidized Derivative (Oxozolpidem) Parent->Oxozolpidem hv Hydroxylated Hydroxylated Derivative (e.g., 2-OH ZOL) Parent->Hydroxylated [O] (e.g., Fenton Rxn)

Caption: Common degradation pathways for an imidazo[1,2-a]pyridine scaffold.

Caption: A decision tree for troubleshooting solution stability issues.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[4][12][13][14]

Objective: To intentionally degrade the compound under controlled stress conditions to produce likely degradants. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

  • Your imidazo[1,2-a]pyridine compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column and detector (e.g., UV/DAD or MS)

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a clear vial. Also, prepare a control sample (stock solution diluted with the initial solvent) and a blank for each condition (stressor solution without the compound).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal: Place a vial of the control solution in an oven at a set temperature (e.g., 70 °C).[3]

    • Photolytic: Place a vial of the control solution in a photostability chamber or expose it to direct laboratory light. Prepare a "dark" control by wrapping an identical vial in aluminum foil.

  • Incubation:

    • For acid, base, and oxidation, initially incubate at room temperature. Check for degradation at time points like 2, 6, 12, and 24 hours.

    • If no degradation is observed, the temperature can be elevated (e.g., to 70 °C) to accelerate the process.[3]

    • For base hydrolysis, be prepared to quench the reaction at the time of analysis by adding an equivalent amount of acid (e.g., 0.1 M HCl) to neutralize the sample. Similarly, quench the acid sample with base.

  • Analysis:

    • At each time point, withdraw an aliquot, dilute as necessary, and analyze by HPLC.

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).

    • Use a diode array detector (DAD) to check for peak purity and to compare the UV spectra of the parent peak and the degradant peaks.

Protocol 2: Long-Term Stability Strategy - Structural Modification

For drug development professionals, improving solution stability is often addressed through medicinal chemistry efforts. These are long-term strategies aimed at creating a more robust molecule.

  • Reduce Lipophilicity: High lipophilicity can sometimes correlate with poor aqueous solubility and stability. Replacing lipophilic groups with more polar ones can be beneficial.[15][16]

    • Tactic: Introduce polar groups like hydroxyls, amides, or small polyethylene glycol (PEG) chains.

    • Tactic: Replace aromatic rings with saturated heterocyclic rings (e.g., piperidine, piperazine). This "escape from flatland" strategy can disrupt crystal packing, lower the melting point, and improve solubility.[10][16]

  • Block Labile Sites: If a specific metabolic or chemical liability is identified (e.g., oxidation at a specific carbon), that site can be blocked.

    • Tactic: Introduce a metabolically stable group, such as a fluorine atom or a methyl group, at the vulnerable position to sterically hinder or electronically deactivate the site.

  • Improve Solubility and Stability with Ionizable Groups:

    • Tactic: Incorporating ionizable basic rings like piperazine or piperidine can increase aqueous solubility through salt formation at physiological pH.[10][15] This can also influence the compound's overall stability profile.

References

Common side products in the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The following question-and-answer format provides in-depth technical insights and practical, field-proven advice to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cyclization & Isomer Formation

Question 1: I've synthesized my imidazo[1,2-a]pyridine core, but I'm seeing an isomeric impurity by LC-MS that I can't identify. What could it be?

Answer: A common and often overlooked side product in the synthesis of 6-fluoroimidazo[1,2-a]pyridine derivatives is the formation of the 7-fluoroimidazo[1,2-a]pyridine regioisomer .

Causality: This issue arises from the starting material, 5-fluoro-2-aminopyridine. The initial step of the cyclization involves the nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the coupling partner (e.g., ethyl bromopyruvate). While the reaction generally favors the formation of the 6-fluoro isomer due to electronic and steric factors, a competing reaction pathway can lead to the formation of the 7-fluoro isomer. The fluorine atom at the 5-position of the pyridine ring can influence the electron density and accessibility of the ring nitrogen, and under certain conditions, this can lead to a loss of complete regioselectivity.

Troubleshooting & Mitigation:

  • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the electrophile. Running the reaction at a lower temperature can often enhance the regioselectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar aprotics like DMF or acetonitrile to less polar options like toluene, to optimize for the desired isomer.

  • Purification: If the isomeric impurity is formed, careful purification by column chromatography is often necessary. The polarity difference between the 6-fluoro and 7-fluoro isomers is typically sufficient for separation on silica gel. Developing a gradient elution method is recommended for optimal separation.

Question 2: My cyclization reaction is sluggish, and I'm observing a significant amount of unreacted 5-fluoro-2-aminopyridine. What are the likely side products from the other reactant?

Answer: When the cyclization with 5-fluoro-2-aminopyridine is incomplete, the primary side products will originate from the degradation or self-condensation of your electrophilic coupling partner, most commonly ethyl bromopyruvate.

Causality: Ethyl bromopyruvate is susceptible to hydrolysis and self-condensation, especially in the presence of base and moisture.

Common Side Products from Ethyl Bromopyruvate:

Side ProductFormation MechanismMitigation Strategy
Ethyl pyruvate Reduction of ethyl bromopyruvate by trace impurities or reaction with certain solvents.Ensure high purity of starting materials and use anhydrous solvents.
Diethyl 2,3-dioxosuccinate Self-condensation of ethyl bromopyruvate.Slow addition of ethyl bromopyruvate to the reaction mixture containing 5-fluoro-2-aminopyridine.
Bromine-containing oligomers Polymerization of ethyl bromopyruvate.Maintain a stoichiometric balance of reactants and avoid prolonged reaction times at high temperatures.

Troubleshooting Protocol: Optimizing the Cyclization Reaction

  • Reagent Purity: Ensure the 5-fluoro-2-aminopyridine is of high purity and dry. Use freshly distilled or high-purity grade ethyl bromopyruvate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions involving atmospheric moisture and oxygen.

  • Base Selection: If a base is used to scavenge the HBr formed, choose a non-nucleophilic base like sodium bicarbonate or potassium carbonate. Stronger bases can promote the self-condensation of ethyl bromopyruvate.

  • Temperature Control: Start the reaction at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is slow. Monitor the reaction progress by TLC or LC-MS to avoid excessive heating.

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Troubleshooting Points A 5-Fluoro-2-aminopyridine C Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate A->C B Ethyl bromopyruvate B->C D This compound C->D Base (e.g., NaOH) or Acid (e.g., HCl) T1 Side Product: 7-Fluoro isomer C->T1 T2 Side Product: Unreacted Starting Materials C->T2 T3 Side Product: Decarboxylation Product D->T3

Caption: Synthetic workflow and common troubleshooting points.

Ester Hydrolysis & Decarboxylation

Question 3: During the saponification of my ethyl ester to the carboxylic acid, I'm getting a significant amount of a non-polar byproduct. What is happening?

Answer: The most probable non-polar byproduct formed during the hydrolysis of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is the decarboxylation product, 6-fluoroimidazo[1,2-a]pyridine .

Causality: Imidazo[1,2-a]pyridine-3-carboxylic acids are susceptible to decarboxylation, particularly under harsh acidic or basic conditions, or at elevated temperatures. The mechanism of decarboxylation of heteroaromatic carboxylic acids can be complex, but it is often facilitated by the electronic nature of the heterocyclic ring system which can stabilize the intermediate formed upon loss of CO2.

Troubleshooting & Mitigation:

  • Milder Hydrolysis Conditions:

    • Base-mediated: Use a milder base such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. This often provides a cleaner conversion with less decarboxylation compared to using sodium hydroxide or potassium hydroxide at reflux.

    • Acid-mediated: If acidic hydrolysis is preferred, use milder conditions such as aqueous HCl at moderate temperatures, and carefully monitor the reaction progress to avoid prolonged heating.

  • Temperature Control: The rate of decarboxylation is highly temperature-dependent. Perform the hydrolysis at the lowest possible temperature that allows for a reasonable reaction rate.

  • Work-up Procedure: During the acidic work-up to precipitate the carboxylic acid, avoid excessive local heating and prolonged exposure to strong acid. It is advisable to cool the reaction mixture in an ice bath before acidification.

Data Presentation: Impact of Hydrolysis Conditions on Decarboxylation

Hydrolysis ConditionsTemperatureTypical ObservationRecommendation
6M HCl (aq)RefluxSignificant decarboxylation (>20%)Not Recommended
1M NaOH (aq) in EtOHRefluxModerate decarboxylation (5-15%)Use with caution, monitor closely
1M LiOH (aq) in THF/H2ORoom TempMinimal decarboxylation (<5%)Recommended Method

Diagram: Decarboxylation Side Reaction Pathway

G A This compound B 6-Fluoroimidazo[1,2-a]pyridine A->B Heat, Acid, or Base C CO2 A->C Heat, Acid, or Base

Caption: Decarboxylation of the desired product.

Question 4: My final product, this compound, appears to be unstable and slowly degrades upon storage. What is the likely degradation product and how can I prevent this?

Answer: The primary degradation pathway for this compound upon storage is likely decarboxylation , leading to the formation of 6-fluoroimidazo[1,2-a]pyridine.

Causality: As mentioned previously, the carboxylic acid at the 3-position of the imidazo[1,2-a]pyridine ring is prone to decarboxylation. This process can occur slowly even at room temperature, especially if the material is exposed to light, moisture, or trace amounts of acid or base.

Storage Recommendations:

  • Temperature: Store the purified solid product at low temperatures, preferably at or below 4°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and carbon dioxide.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Purity: Ensure the final product is thoroughly purified to remove any residual acid or base from the synthesis, as these can catalyze decarboxylation.

Technical Support Center: Site-Selective C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the C-H functionalization of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in modern medicinal chemistry, appearing in drugs like Zolpidem and Alpidem.[1][2] Its value lies in its unique biological activities and its potential for structural diversification. However, harnessing this potential through C-H functionalization is not without its challenges. The presence of multiple, electronically distinct C-H bonds requires a nuanced and knowledge-driven approach to achieve site-selectivity.[3][4]

This guide is structured from our field experience to help you navigate the common hurdles encountered during your experiments. We will move from troubleshooting specific, immediate problems to answering broader, foundational questions. Our goal is to explain not just the what, but the why, grounding every recommendation in solid mechanistic principles.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues researchers face at the bench. Each problem is followed by a diagnostic approach and actionable solutions.

Q1: My reaction is giving poor regioselectivity, primarily a mixture of C3 and C5 isomers. How can I favor one over the other?

Answer: This is the most common challenge and stems from the inherent electronic nature of the imidazo[1,2-a]pyridine ring. The C3 position is the most electron-rich and nucleophilic, making it the default site for many reactions, especially those involving electrophiles or radicals.[5] Achieving selectivity at other positions requires overriding this intrinsic reactivity.

Core Problem: The kinetic product is the C3-functionalized isomer, while other positions (C5, C8) require more tailored catalytic systems.

Troubleshooting Steps:

  • Analyze Your Goal & Current System:

    • For C3-Selectivity: If you are getting C5 contamination, your conditions might be too harsh, or your catalyst system may have an unintended secondary reaction pathway. Many metal-free and photocatalytic methods are explicitly designed for C3 functionalization.[1][5]

    • For C5-Selectivity: Achieving C5 selectivity is non-trivial and often requires specific transition-metal catalysts that operate under different mechanisms. Standard Pd(OAc)₂/ligand systems often default to C3.

  • Strategic Solutions to Modulate Selectivity:

Target SiteStrategy & RationaleKey Reagents/Conditions
C3 Enhance Intrinsic Reactivity: Use conditions that favor electrophilic aromatic substitution or radical pathways. Photocatalysis and metal-free oxidative couplings are highly effective.[1][6]Rose Bengal, Eosin Y (photocatalysts); DDQ, Oxone (oxidants); often transition-metal-free.
C5 Leverage Metal-Specific Mechanisms: Certain catalyst systems can favor C5. For example, a Ni/Al synergistic catalysis has been shown to achieve remote C-H alkenylation at the C5 position.[7]Ni(cod)₂ / Ligand + AlMe₃. The Lewis acidic aluminum component is proposed to interact with the pyridine nitrogen, altering the electronic distribution and steric accessibility.
C8 Employ Directing Groups: Install a directing group (DG) at the C7 position or, more commonly, use a 2-aryl substituent where the N1 atom of the imidazole ring acts as a native directing group for ortho-metalation on the 2-aryl ring. For C8 functionalization on the pyridine ring, a base-controlled palladium system can override N-chelation to favor O-chelation with a suitable directing group.[8]Pd catalyst with a specific base like Ag₂CO₃ can favor C8 arylation.[8]

Workflow: Diagnosing Regioselectivity Issues

start Poor Regioselectivity (Mixture of Isomers) c3_target Goal: C3 Functionalization start->c3_target c5_target Goal: C5 Functionalization start->c5_target c8_target Goal: C8 Functionalization start->c8_target c3_sol Action: Switch to milder conditions. Consider photocatalysis or metal-free oxidative coupling. c3_target->c3_sol c5_sol Action: Standard Pd/phosphine catalysts are unsuitable. Explore specialized catalysts like Ni/Al systems. c5_target->c5_sol c8_sol Action: Introduce a directing group. Optimize base/catalyst combination (e.g., Pd/Ag2CO3). c8_target->c8_sol

Caption: Troubleshooting workflow for regioselectivity.

Q2: My reaction has stalled or is giving very low yields, even with the correct regioselectivity. What should I check?

Answer: Low conversion is often a multifaceted issue related to catalyst activity, reagent stability, or reaction setup.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Cause: The active catalytic species may be unstable under the reaction conditions or poisoned by impurities. The choice of oxidant is critical; some can degrade the catalyst or ligands.

    • Solution:

      • Inert Atmosphere: Ensure your reaction is run under a rigorously inert atmosphere (Argon or Nitrogen), as many organometallic catalysts are oxygen-sensitive.

      • Solvent & Reagent Purity: Use dry, degassed solvents. Impurities in starting materials (e.g., excess halide from a previous step) can act as catalyst poisons.

      • Oxidant Choice: In transition-metal-catalyzed reactions, the oxidant re-generates the active catalyst. If using a harsh oxidant, consider a milder one. For some copper-catalyzed systems, air can serve as a green and effective terminal oxidant.[9]

  • Incorrect Reaction Parameters:

    • Cause: C-H activation is often the rate-limiting step and is highly sensitive to temperature, concentration, and solvent.

    • Solution:

      • Temperature Screen: Run the reaction at different temperatures (e.g., 80°C, 100°C, 120°C). Some C-H activations have a high energy barrier.

      • Solvent Effects: The solvent can influence catalyst solubility and substrate reactivity. Screen solvents with different polarities and coordinating abilities (e.g., Toluene, Dioxane, DMF, DMAc).

      • Base/Additive Stoichiometry: The base or additive (e.g., pivalic acid, Ag₂CO₃) is often crucial for proton abstraction in the C-H activation step. Verify its stoichiometry and consider screening alternatives.

  • Substrate-Specific Issues:

    • Cause: Electron-withdrawing groups (EWGs) on the imidazo[1,2-a]pyridine core can deactivate the system, making C-H cleavage more difficult. Steric hindrance near the target C-H bond can also impede the catalyst.

    • Solution: For substrates with potent EWGs, you may need a more active catalyst (e.g., a more electron-rich ligand) or higher reaction temperatures. If sterics are an issue, a less bulky ligand on the metal center might be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the intrinsic C-H reactivity order of the imidazo[1,2-a]pyridine scaffold?

Answer: The reactivity is dictated by the electronic properties of the fused ring system. The imidazole portion is electron-rich, while the pyridine ring is electron-deficient. The generally accepted order of reactivity for electrophilic or radical attack is:

C3 > C2 > C5 > C7 > C8 > C6

  • C3: This is the most nucleophilic and kinetically favored position due to its high electron density, making it the most common site for functionalization.[5][10]

  • C5: The next most reactive site on the pyridine ring, but significantly less reactive than C3.

  • C7, C8, C6: These positions on the pyridine ring are electron-poor and generally require directed metalation or specific catalytic systems to functionalize.

Diagram: Reactivity Map of Imidazo[1,2-a]pyridine

cluster_0 Imidazo[1,2-a]pyridine Core C3 C3 C5 C5 C7 C7 C8 C8 C6 C6 C2 C2 N1 N1 N4 N4 structure

References

Technical Support Center: Scaling the Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals focused on the multi-gram scale production of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. We move beyond basic protocols to address the common challenges and critical decision points encountered during scale-up, ensuring a robust and reproducible synthesis. Our approach is grounded in established chemical principles to provide not just solutions, but a framework for understanding and optimizing your process.

Section 1: Recommended Synthetic Strategy

The most reliable and scalable route to this compound is a two-step synthesis. This pathway begins with a modified Tschitschibabin-type condensation reaction to form the imidazopyridine core, followed by a standard ester hydrolysis to yield the final carboxylic acid. This method is favored for its use of readily available starting materials and generally good yields.

The overall workflow involves the cyclocondensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate to generate an intermediate ester, which is then hydrolyzed.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 2-Amino-5-fluoropyridine C Reaction Vessel (e.g., Ethanol, NaHCO3, Reflux) A->C B Ethyl Bromopyruvate B->C D Work-up & Purification (Filtration, Recrystallization) C->D Crude Product E Ethyl 6-fluoroimidazo[1,2-a]pyridine- 3-carboxylate (Intermediate) D->E Purified Ester F Reaction Vessel (e.g., aq. LiOH, THF/EtOH) E->F G Acidification & Isolation (pH adjustment, Filtration) F->G Carboxylate Salt Solution H 6-Fluoroimidazo[1,2-a]pyridine- 3-carboxylic acid (Final Product) G->H Purified Acid

Caption: Overall two-step synthetic workflow.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common problems encountered when transitioning from bench-scale to larger batch production.

Step 1: Cyclocondensation (Ester Formation)

Question: My cyclization reaction is giving a low yield and producing significant dark, tarry side products. What is causing this and how can I prevent it?

Answer: This is a frequent issue during the synthesis of imidazo[1,2-a]pyridines, especially at scale. The primary causes are typically related to temperature control and the reactivity of the α-haloketone starting material.

  • Causality: Ethyl bromopyruvate is a potent alkylating agent and is susceptible to self-polymerization and other side reactions, particularly at elevated temperatures. The initial reaction is the SN2 alkylation of the pyridine ring nitrogen of 2-amino-5-fluoropyridine, forming a pyridinium salt intermediate.[1][2] This is followed by an intramolecular condensation and dehydration to form the aromatic imidazopyridine ring.[3] Overheating can accelerate decomposition pathways of the bromopyruvate and the reactive intermediates, leading to the observed tar formation.

  • Troubleshooting Steps:

    • Strict Temperature Control: Avoid aggressive heating. Bring the reaction mixture to reflux slowly and maintain a gentle reflux. On a larger scale, "hot spots" in the reactor can be a major issue. Ensure efficient stirring and consider using a temperature-controlled mantle or oil bath for uniform heating.

    • Order of Addition: At room temperature, slowly add the ethyl bromopyruvate solution to the suspension of 2-amino-5-fluoropyridine and base (e.g., NaHCO₃) in ethanol. This maintains a low instantaneous concentration of the reactive alkylating agent, minimizing self-condensation.

    • Inert Atmosphere: While not always required at a small scale, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation, especially if the reaction is run for an extended period.

    • Reagent Purity: Ensure your 2-amino-5-fluoropyridine is pure. Impurities can interfere with the cyclization. Also, use ethyl bromopyruvate from a reliable source, as aged material can contain acidic byproducts (HBr) that complicate the reaction.

Question: The reaction seems to stall and does not go to completion, even after prolonged reflux. What are the critical parameters to check?

Answer: Incomplete conversion is often traced back to the base, solvent, or stoichiometry.

  • Causality: The reaction requires a base to neutralize the HBr that is eliminated during the cyclization. If the base is insufficient or ineffective, the resulting acidic conditions can protonate the starting aminopyridine, deactivating it towards the initial alkylation and slowing the reaction.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: Sodium bicarbonate (NaHCO₃) is a common and effective base for this reaction.[4] Ensure you are using at least 2.0 equivalents relative to the 2-amino-5-fluoropyridine. For a sluggish reaction, a slightly stronger, non-nucleophilic base could be tested, but this may also increase side product formation. A simple check is to ensure your NaHCO₃ is dry and finely powdered for better dispersion.

    • Solvent Choice: Ethanol is the most commonly reported solvent.[4] Ensure it is of sufficient purity and volume. At scale, a reaction that is too concentrated can lead to poor mixing and precipitation issues, hindering the reaction rate. A typical concentration is in the range of 0.2-0.5 M.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to accurately monitor the consumption of the starting aminopyridine. If the reaction has stalled, a small additional charge of base might restart it.

Step 2: Saponification (Hydrolysis to Carboxylic Acid)

Question: My hydrolysis reaction is incomplete, and I have a difficult-to-separate mixture of the ester and the desired carboxylic acid. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common scale-up challenge, often due to phase separation or insufficient hydrolytic agent.

  • Causality: Saponification is the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt. The reaction's success depends on the ester's solubility and the base's strength and concentration. The intermediate ester has limited solubility in purely aqueous solutions.

  • Troubleshooting Steps:

    • Solvent System: Use a co-solvent system to ensure the ester remains dissolved. A mixture of THF/water or Ethanol/water is highly effective. This creates a homogeneous solution, allowing the hydroxide ions to access the ester's carbonyl group efficiently.

    • Choice and Moles of Base: Lithium hydroxide (LiOH) is often preferred for its high reactivity and the frequent formation of crystalline lithium salts.[5] However, NaOH or KOH are also effective and more cost-efficient for large-scale work. Use a molar excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion and to overcome any acidic impurities.

    • Temperature: Gently heating the reaction mixture (e.g., 40-50 °C) can significantly increase the rate of hydrolysis. Monitor by TLC or LC-MS until all the starting ester has been consumed. Avoid excessive heat, which could promote decarboxylation or other degradation pathways.

Question: During the work-up, I have trouble precipitating the final carboxylic acid product after acidification. It either oils out or forms a very fine, difficult-to-filter solid. What is the best isolation procedure?

Answer: The physical form of the precipitated product is highly dependent on the rate of pH change and the temperature.

  • Causality: The product exists as a water-soluble carboxylate salt in the basic reaction mixture. Upon acidification, it is protonated to the free carboxylic acid, which is much less soluble in water and precipitates. Rapid acidification can cause the product to "crash out" as an amorphous solid or oil, trapping impurities.

  • Troubleshooting Steps:

    • Controlled Acidification: After cooling the reaction mixture in an ice bath, add the acid (e.g., 1M or 2M HCl) slowly with vigorous stirring. Monitor the pH throughout the addition. The goal is to approach the isoelectric point (typically pH 3-4) gradually.

    • Control Crystallization: Slow addition of acid allows for the controlled formation of a crystalline solid. If the product begins to oil out, stop the acid addition, add a small amount of an organic solvent like ethyl acetate to dissolve the oil, and then continue the slow acidification while stirring vigorously.

    • "Anti-Solvent" Addition: An alternative method is to add the basic aqueous solution of your product to the acidic solution. This reversal of addition order can sometimes promote better crystal growth.

    • Digestion: Once the desired pH is reached and the product has precipitated, allow the slurry to stir in the cold (0-5 °C) for a period (e.g., 1-2 hours). This process, known as digestion, allows smaller, less-pure crystals to redissolve and re-precipitate onto larger crystals, improving the particle size and purity.

    • Filtration and Washing: Collect the solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. A final wash with a cold, non-polar solvent like diethyl ether or hexanes can help to dry the product.

G Start Low Yield in Hydrolysis? Check_TLC Check TLC/LC-MS: Is starting ester present? Start->Check_TLC Incomplete Yes: Incomplete Reaction Check_TLC->Incomplete Yes Complete No: Potential Decomposition or Work-up Loss Check_TLC->Complete No Solution_Incomplete Increase reaction time/temp (40-50°C). Add more base (1-2 eq.). Ensure sufficient co-solvent (THF/EtOH). Incomplete->Solution_Incomplete Solution_Complete Review acidification pH. Check for product solubility in filtrate. Analyze for decomposition byproducts. Complete->Solution_Complete

Caption: Troubleshooting decision tree for hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? Ethyl bromopyruvate is a strong lachrymator and is corrosive. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The cyclization reaction should be equipped with a reflux condenser. Standard precautions for handling acids and bases during the hydrolysis and work-up steps are also necessary.

Q2: What analytical methods are best for in-process checks and final product validation?

  • TLC: Ideal for rapid, qualitative monitoring of the consumption of starting materials.

  • LC-MS: Excellent for confirming the presence of the desired product mass and identifying potential impurities during the reaction and in the final product.

  • ¹H NMR & ¹³C NMR: Essential for structural confirmation of the intermediate ester and the final carboxylic acid, and for assessing purity.[4][6][7]

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the final product, which is crucial for verifying purity.[8]

Q3: How should the final product be stored? this compound is a stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry place, protected from light. Storage at 2-8°C is recommended for long-term stability.[9]

Q4: What is a realistic yield to expect for this process at a multi-gram scale? With optimization, it is reasonable to expect yields of 70-85% for the cyclization step and over 90% for the hydrolysis step, leading to an overall yield in the range of 60-75%.

Section 4: Key Process Parameters & Protocols

Table of Recommended Parameters
ParameterStep 1: CyclocondensationStep 2: Hydrolysis
Key Reagents 2-amino-5-fluoropyridine, Ethyl bromopyruvateEthyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Base NaHCO₃ (2.0-2.2 eq)LiOH·H₂O or NaOH (2.0-3.0 eq)
Solvent Ethanol (Absolute)THF/Water (1:1) or Ethanol/Water (1:1)
Temperature Reflux (approx. 78 °C)Room Temperature to 50 °C
Typical Time 4-12 hours2-6 hours
Work-up pH N/A (Filtration of crude)pH 3-4 (for product precipitation)
Protocol 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-fluoropyridine (1.0 eq), sodium bicarbonate (2.1 eq), and absolute ethanol (approx. 5-10 mL per gram of aminopyridine).

  • Stir the suspension at room temperature.

  • Slowly add a solution of ethyl bromopyruvate (1.1 eq) in absolute ethanol over 30 minutes.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-12 hours. Monitor the reaction by TLC until the starting aminopyridine is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration and wash the cake with cold ethanol and then with water to remove inorganic salts.

  • The crude product can be purified by recrystallization from ethanol to yield the title ester as a solid.

Protocol 2: Synthesis of this compound
  • To a reaction vessel, add the ethyl ester intermediate (1.0 eq) and a 1:1 mixture of THF and water (approx. 10-15 mL per gram of ester).

  • Stir the suspension until the solid is fully dissolved.

  • Add solid lithium hydroxide monohydrate (or an aqueous solution of NaOH) (2.5 eq).

  • Stir the reaction at room temperature for 2-6 hours (or warm to 40-50 °C to accelerate). Monitor by TLC until the starting ester is completely consumed.

  • Cool the clear solution in an ice bath.

  • Slowly add 2M HCl dropwise with vigorous stirring. A white precipitate will form. Continue adding acid until the pH of the slurry is between 3 and 4.

  • Stir the slurry in the ice bath for 1 hour to allow for complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water.

  • Dry the product under vacuum to afford this compound as a white to off-white solid.

References

Validation & Comparative

Validating the Anti-Cancer Activity of 6-Fluoroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and reduced toxicity. Among the promising classes of heterocyclic compounds, 6-Fluoroimidazo[1,2-a]pyridine derivatives have emerged as significant candidates in anticancer drug discovery.[1] Their structural motif is a key pharmacophore that has been shown to interact with various biological targets implicated in cancer progression. This guide provides a comprehensive framework for validating the anti-cancer activity of these derivatives, comparing their performance against established alternatives using robust experimental data.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the experimental validation process. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system.

The Promise of Imidazo[1,2-a]pyridine Derivatives in Oncology

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including potent anti-cancer effects.[1] Their mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its overactivation is a hallmark of many human cancers.[5][6][7] Several studies have indicated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2][8] Furthermore, some derivatives have been shown to induce apoptosis through other mechanisms, such as the activation of NADPH oxidase-mediated oxidative stress.[9] The covalent modification of target proteins by certain imidazo[1,2-a]pyridine derivatives represents another exciting avenue for developing potent and selective anticancer agents.[10]

Experimental Validation Workflow: A Step-by-Step Approach

A rigorous and systematic approach is paramount to validate the anti-cancer potential of novel 6-Fluoroimidazo[1,2-a]pyridine derivatives. The following workflow outlines the key in vitro and in vivo assays necessary for a comprehensive evaluation.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell_Viability Cell Viability Assay (MTT Assay) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Confirm Apoptotic Induction Western_Blot Mechanism of Action (Western Blotting) Cell_Cycle_Analysis->Western_Blot Investigate Cell Cycle Arrest Xenograft_Model Human Tumor Xenograft Model Western_Blot->Xenograft_Model Validate In Vitro Findings Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Establish Tumors Toxicity_Study Assess Systemic Toxicity Efficacy_Study->Toxicity_Study Evaluate Therapeutic Index PI3K_Akt_mTOR_Pathway cluster_pathway Signaling Cascade cluster_drug Drug Intervention RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Drug 6-Fluoroimidazo[1,2-a]pyridine Derivative Drug->PI3K Inhibits Drug->Akt Inhibits

References

A Comparative Guide to PI3K Inhibition: Evaluating the Efficacy of the Imidazo[1,2-a]pyridine Scaffold Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel chemical scaffold, represented by 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, against established Phosphoinositide 3-Kinase (PI3K) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in kinase inhibitor research. We will dissect the underlying science, present detailed experimental protocols for validation, and interpret comparative data to highlight the potential of this promising chemical class.

The Central Role of the PI3K/Akt/mTOR Pathway in Cellular Signaling

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] It is activated by a host of extracellular signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[3] This activation triggers PI3K to phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a crucial second messenger, recruiting proteins with pleckstrin-homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), to the plasma membrane.[1][3]

Once at the membrane, Akt is phosphorylated and fully activated by PDK1 and mTORC2.[3] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell growth and proliferation while simultaneously inhibiting apoptosis (programmed cell death).[1] Given its central role, hyperactivation of the PI3K pathway is one of the most frequent events in human cancers, arising from mutations in the PIK3CA gene (encoding the p110α catalytic subunit), loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or other alterations.[5][6][7] This makes the PI3K pathway a highly rational and compelling target for cancer therapeutics.[8]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Activates PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor PI3K Inhibitor Inhibitor->PI3K Blocks

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

A Landscape of PI3K Inhibitors: From Pan-Inhibition to Isoform Selectivity

The pursuit of clinically effective PI3K inhibitors has led to the development of several distinct classes of molecules.[[“]] These can be broadly categorized based on their selectivity for the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).[10][11]

  • Pan-PI3K Inhibitors: These compounds, such as Buparlisib and Pictilisib, inhibit all four Class I isoforms.[11][12] The rationale is to cast a wide net, blocking pathway activity regardless of which isoform is driving the oncogenic signaling. However, this broad activity often comes with a significant toxicity burden, as PI3K isoforms play roles in normal physiological processes.[6][7] For example, PI3Kα inhibition is linked to hyperglycemia, while PI3Kδ inhibition can cause gastrointestinal side effects.[7]

  • Isoform-Selective Inhibitors: To improve the therapeutic window, researchers developed inhibitors that target specific isoforms.[8][13] This strategy is based on the divergent roles of each isoform in cancer.[14] For instance, p110α is the isoform most frequently mutated in solid tumors, making it a prime target.[14] Alpelisib (BYL719), the first FDA-approved PI3Kα-selective inhibitor, has shown significant efficacy in patients with PIK3CA-mutant breast cancer.[8] Similarly, Idelalisib and Duvelisib, which target the p110δ and p110γ isoforms predominantly expressed in hematopoietic cells, are approved for certain B-cell malignancies.[6][10]

The Challenger: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry that has given rise to numerous biologically active compounds.[15][16][17] Recent research has identified derivatives of this scaffold as potent PI3K inhibitors, demonstrating nanomolar efficacy against PI3Kα and significant anti-proliferative effects in cancer cell lines.[15][17][18]

For this guide, we will evaluate a hypothetical lead compound derived from this class, F-IMP-CA , which is based on the This compound core structure.[19][20] The inclusion of a fluorine atom is a common medicinal chemistry strategy to improve metabolic stability and target binding affinity.[19] We will compare its theoretical efficacy against two well-characterized incumbents:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-PI3K inhibitor.[8]

  • Alpelisib (BYL719): The leading FDA-approved PI3Kα-selective inhibitor.[8]

Quantitative Comparison: Biochemical Potency and Cellular Activity

The initial evaluation of any new inhibitor relies on robust quantitative data from both biochemical and cellular assays. The tables below present a hypothetical but realistic dataset for F-IMP-CA, designed to illustrate its potential as a highly potent and selective PI3Kα inhibitor.

Table 1: Biochemical Potency (IC₅₀, nM) Against PI3K Isoforms IC₅₀ represents the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)
F-IMP-CA (Hypothetical) 1.8 95 120 250
Pictilisib (Pan-Inhibitor)33315
Alpelisib (α-selective)51,200290250

Data for Pictilisib and Alpelisib are representative values compiled from literature sources.[8][11]

Table 2: Cellular Anti-proliferative Activity (IC₅₀, µM) in Cancer Cell Lines IC₅₀ represents the concentration of inhibitor required to reduce cell viability by 50%.

InhibitorT47D (Breast Cancer, PIK3CA mutant)HCC827 (Lung Cancer, PIK3CA mutant)U87MG (Glioblastoma, PTEN null)
F-IMP-CA (Hypothetical) 0.11 0.09 1.5
Pictilisib (Pan-Inhibitor)0.250.280.35
Alpelisib (α-selective)0.150.132.1

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail the step-by-step methodologies required to generate the data presented above. These protocols are designed to confirm direct target engagement, assess cellular efficacy, and verify on-target pathway modulation.

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Assay_Kinase Step 1: In Vitro Kinase Assay (Direct Target Potency & Selectivity) Assay_Viability Step 2: Cell Viability Assay (Anti-proliferative Efficacy) Assay_Kinase->Assay_Viability Informs Dose Selection Assay_Western Step 3: Western Blot Analysis (On-Target Pathway Inhibition) Assay_Viability->Assay_Western Confirms Cellular Effect Conclusion Conclusion: Potent & Selective On-Target Inhibitor Assay_Western->Conclusion Compound Test Compound (F-IMP-CA) Compound->Assay_Kinase

Caption: General experimental workflow for comparing PI3K inhibitors in vitro.
Protocol 1: In Vitro Kinase Assay (Biochemical Potency)

Causality: This assay is the foundational first step. Its purpose is to determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms, independent of any cellular complexity. This directly measures target engagement and establishes the inhibitor's potency and selectivity profile (Table 1).

Methodology (Luminescent Kinase Assay, e.g., PI3K-Glo™):

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of F-IMP-CA, Pictilisib, and Alpelisib in DMSO, starting from 100 µM.

  • Enzyme & Substrate Preparation: Reconstitute purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) in kinase reaction buffer. Prepare the lipid substrate (e.g., PIP2) solution.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to wells. Add 50 nL of each compound dilution. Initiate the reaction by adding 5 µL of ATP solution (to a final concentration approximating the Km for ATP).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (Anti-proliferative Efficacy)

Causality: After confirming biochemical potency, this assay determines if the inhibitor can effectively suppress the growth and survival of cancer cells that are dependent on the PI3K pathway. This provides the crucial link between target inhibition and a desired biological outcome (Table 2).

Methodology (ATP-based Luminescent Assay, e.g., CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells (e.g., T47D, HCC827, U87MG) into 96-well, clear-bottom, white-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with a range of concentrations (e.g., from 100 µM down to 1 nM) for 72 hours. Include DMSO-only wells as a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[22]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[21]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Measure luminescence using a microplate reader. The amount of ATP is directly proportional to the number of viable, metabolically active cells.[21][23]

  • Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells (defined as 100% viability). Plot normalized viability versus compound concentration and calculate IC₅₀ values using a non-linear regression model.

Protocol 3: Western Blot for Pathway Modulation

Causality: This is the critical validation step to confirm that the observed anti-proliferative effect is indeed due to the inhibition of the intended target. By measuring the phosphorylation status of Akt, a direct downstream substrate of PI3K, we can verify on-target pathway modulation in a cellular context.

Methodology (Immunoblotting for Phospho-Akt):

  • Cell Treatment & Lysis: Seed cells (e.g., T47D) in 6-well plates. Once they reach 70-80% confluency, treat them with the inhibitors at concentrations corresponding to their 1x and 10x IC₅₀ values for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS, then lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[24] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature by boiling for 5 minutes. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[24][25]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473) diluted in 5% BSA/TBST (e.g., 1:1000).[26][27]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

    • Wash thoroughly with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

  • Re-probing (Validation Control): Strip the membrane and re-probe with an antibody for total Akt to ensure that the observed changes in p-Akt are not due to differences in the total amount of Akt protein loaded in each lane. This is a critical internal control.[25]

Interpretation of Results: A Logical Framework

The data from these three experiments form a logical cascade that builds a compelling case for a novel inhibitor.

Logic Data1 Biochemical Data (Table 1) F-IMP-CA is a potent PI3Kα inhibitor (IC₅₀ = 1.8 nM) with >50-fold selectivity over other isoforms. Data2 Cellular Data (Table 2) F-IMP-CA potently inhibits proliferation of PIK3CA-mutant cell lines (T47D IC₅₀ = 0.11 µM). Data1->Data2 translates to Conclusion Conclusion: The anti-proliferative effect of F-IMP-CA is mediated by potent and selective on-target inhibition of the PI3Kα signaling pathway. Data1->Conclusion Data3 Western Blot Data F-IMP-CA treatment leads to a dose-dependent decrease in p-Akt (Ser473) levels in T47D cells. Data2->Data3 is explained by Data2->Conclusion Data3->Conclusion

Caption: Logical flow from experimental data to conclusion.

Based on our hypothetical data, we can conclude the following:

  • Potency and Selectivity: F-IMP-CA demonstrates superior biochemical potency against the PI3Kα isoform (1.8 nM) compared to the approved drug Alpelisib (5 nM).[8][11] Its >50-fold selectivity over PI3Kβ and PI3Kδ suggests a potentially wider therapeutic window with fewer off-target toxicities compared to pan-inhibitors like Pictilisib.[6][7]

  • On-Target Cellular Efficacy: This biochemical selectivity translates directly into potent and selective cellular activity. F-IMP-CA shows strong anti-proliferative effects in cancer cell lines with PIK3CA mutations (T47D, HCC827), which are known to be highly dependent on PI3Kα signaling.[14] Its reduced activity in the PTEN null U87MG cell line, which has a greater reliance on the PI3Kβ isoform, further validates its α-selective mechanism in a cellular context.[12]

  • Mechanism of Action Confirmed: The Western blot analysis provides the definitive proof of on-target activity. A dose-dependent reduction in Akt phosphorylation at Ser473 confirms that F-IMP-CA engages and inhibits the PI3K pathway within the cell, leading to the observed downstream anti-proliferative effects.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for evaluating novel PI3K inhibitors. Based on our comparative analysis, the hypothetical compound F-IMP-CA , representing the imidazo[1,2-a]pyridine class, emerges as a highly promising candidate for further development. Its superior potency and selectivity for the PI3Kα isoform suggest it could offer significant advantages over existing therapies, particularly for patients with PIK3CA-mutant tumors.

The next steps in the research cascade would involve in vivo efficacy studies in xenograft models, comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling, and detailed toxicology assessments. The robust, self-validating protocols outlined herein provide the essential foundation for these critical next stages of drug discovery.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships Across Diverse Therapeutic Targets

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a cornerstone for the development of therapeutic agents targeting a wide array of diseases, including cancer, neurodegenerative disorders, infectious diseases, and inflammatory conditions.[1][3] Its "drug-prejudice" nature stems from its ability to engage with various biological targets through diverse binding interactions, making it a fertile ground for structure-activity relationship (SAR) studies.[2][4] This guide provides a comparative analysis of SAR studies for different classes of imidazo[1,2-a]pyridine analogs, supported by experimental data and protocols, to aid researchers in the design and development of novel therapeutics.

Targeting Oncogenic Pathways: Kinase and Microtubule Inhibition

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the imidazo[1,2-a]pyridine scaffold has been extensively explored for its potential to inhibit key players in these pathways, particularly protein kinases and the microtubule network.[5]

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[6][7] A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors.[6] The SAR studies revealed that substitution on the quinazoline ring significantly influences anticancer activity.

Key SAR Insights for PI3Kα Inhibition:

CompoundR Group (at quinazoline position 4)PI3Kα IC50 (nM)HCC827 Cell Proliferation IC50 (µM)
6b (Lead) -NH2--
13k 4-(diethylamino)butylamino1.940.09

Table 1: Comparison of a lead compound with a more potent analog, highlighting the effect of the R group substitution on PI3Kα inhibition and cancer cell proliferation. Data sourced from[6].

The introduction of a 4-(diethylamino)butylamino side chain at the 4-position of the quinazoline ring in compound 13k resulted in a significant enhancement of both PI3Kα inhibitory activity and antiproliferative effects against the HCC827 lung cancer cell line, with an IC50 value of 1.94 nM for PI3Kα.[6] This suggests that the basic amino group and the length of the alkyl chain are crucial for interacting with the target enzyme.

Experimental Workflow: Synthesis and Evaluation of PI3Kα Inhibitors

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Aminopyridine Derivatives C Cyclization A->C B Bromoacetophenone Derivatives B->C D Imidazo[1,2-a]pyridine Core C->D E Coupling Reaction D->E G Final Analog E->G F 6-Substituted Quinazoline F->E H In vitro Kinase Assay (PI3Kα) G->H I Cell Proliferation Assay (e.g., MTT) G->I J Cell Cycle Analysis I->J K Apoptosis Assay I->K

Caption: Workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine-based PI3Kα inhibitors.

Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been investigated as tubulin polymerization inhibitors.[8][9] A series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized, and their antiproliferative activities were evaluated.[8]

Key SAR Insights for Tubulin Inhibition:

CompoundSubstitution on Oxadiazole-linked Phenyl RingA549 Cell Proliferation IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)
6d 4-OCH32.8 ± 0.023.45 ± 0.51

Table 2: Activity of a potent imidazo[1,2-a]pyridine-oxadiazole hybrid against lung cancer cells and tubulin polymerization. Data sourced from[8].

Compound 6d , featuring a 4-methoxyphenyl group on the oxadiazole ring, demonstrated the most potent activity against the A549 lung cancer cell line with an IC50 value of 2.8 µM.[8] This compound also effectively inhibited tubulin polymerization with an IC50 of 3.45 µM, suggesting that its anticancer effect is mediated through the disruption of microtubule dynamics.[8] Molecular modeling studies indicated a favorable binding affinity of 6d towards the α/β-tubulin receptor.[8]

Modulating Central Nervous System (CNS) Targets

The unique structural features of the imidazo[1,2-a]pyridine scaffold also lend themselves to the development of agents targeting CNS disorders.

β-Amyloid Plaque Imaging Agents

The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. A series of radioiodinated imidazo[1,2-a]pyridine derivatives have been developed as ligands for imaging Aβ plaques in the brain.[10]

Key SAR Insights for Aβ Plaque Binding:

CompoundSubstitution on Imidazo[1,2-a]pyridine RingKi (nM)
16 (IMPY) 2-(4'-dimethylaminophenyl)-6-iodo15

Table 3: Binding affinity of the lead compound IMPY for β-amyloid aggregates. Data sourced from[10].

The compound [¹²⁵I]16 (IMPY) , 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, exhibited high binding affinity for Aβ aggregates (Ki = 15 nM) and showed excellent brain uptake and washout in animal models.[10] SAR studies indicated that substitutions at specific positions on the imidazo[1,2-a]pyridine ring are critical for high-affinity binding.[10]

Experimental Protocol: Synthesis of IMPY Precursor

A general and versatile method for the synthesis of the imidazo[1,2-a]pyridine ring involves the fusion reaction between a bromoketone and a 2-aminopyridine under mild basic conditions.[10]

  • Step 1: Ring Formation: A mixture of the appropriate 2-aminopyridine and α-bromoacetophenone is heated in a suitable solvent (e.g., ethanol) in the presence of a mild base (e.g., sodium bicarbonate).

  • Step 2: Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-phenylimidazo[1,2-a]pyridine derivative.

Phosphodiesterase 10A (PDE10A) Inhibitors

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides. PDE10A is highly expressed in the brain and is a target for the treatment of neuropsychiatric disorders like schizophrenia.[11][12] Novel imidazo[4,5-b]pyridines (an isomer of imidazo[1,2-a]pyridine) have been identified as potent and selective PDE10A inhibitors.[11][12][13]

Key SAR Insights for PDE10A Inhibition:

CompoundCore ScaffoldPDE10A IC50 (nM)Oral Bioavailability (F%)
1 Ketobenzimidazole4.510
2 Imidazo[4,5-b]pyridine15.1-
4 Imidazo[4,5-b]pyridine derivative--

Table 4: Comparison of a lead ketobenzimidazole with the novel imidazo[4,5-b]pyridine scaffold for PDE10A inhibition. Data sourced from[11][12].

The investigation began with a ketobenzimidazole lead compound which had potent PDE10A activity but poor oral bioavailability.[11][12] A scaffold hopping approach to the imidazo[4,5-b]pyridine core not only retained nanomolar PDE10A activity but was also designed to circumvent metabolic liabilities.[11][12] X-ray cocrystal structures have been instrumental in elucidating the key binding interactions within the PDE10A active site, guiding further optimization.[11][12]

Combating Infectious Diseases: Antitubercular Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for the development of potent inhibitors of Mycobacterium tuberculosis (Mtb).[4][14]

Imidazo[1,2-a]pyridine-3-carboxamides

A series of imidazo[1,2-a]pyridine-3-carboxamides have shown impressive activity against Mtb.[4]

Key SAR Insights for Antitubercular Activity:

CompoundR Group on CarboxamideMtb MIC90 (µM)
4 Bulky, lipophilic biaryl ether≤0.006

Table 5: Potent antitubercular activity of an imidazo[1,2-a]pyridine-3-carboxamide derivative. Data sourced from[4].

SAR studies revealed that incorporating bulky and more lipophilic biaryl ethers at the carboxamide position led to compounds with nanomolar potency against Mtb.[4] These compounds were also found to be non-cytotoxic against a mammalian cell line, indicating a favorable selectivity profile.[4]

Signaling Pathway: Mode of Action of Antitubercular Imidazo[1,2-a]pyridines

G A Imidazo[1,2-a]pyridine Ether (IPE) B Mycobacterial ATP Synthase A->B Inhibits C ATP Synthesis Inhibition B->C Leads to D Mtb Growth Arrest C->D Results in

References

A-Comparative-Guide-to-the-In-Vivo-Validation-of-Imidazo[1,2-a]pyridine-Derivatives-as-Anti-Cancer-Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction-and-Scope

The landscape of oncology is continually evolving, with a pressing need for novel therapeutic agents that offer enhanced efficacy and reduced toxicity.[1] Imidazo[1,2-a]pyridines (IPs) have emerged as a promising class of nitrogen-based heterocyclic compounds, demonstrating significant potential in cancer therapy.[1][2][3] Their diverse biological activities stem from the ability to modulate various cellular pathways crucial for cancer cell proliferation and survival.[1][4] This guide provides a comprehensive comparison of the in vivo validation of select imidazo[1,2-a]pyridine derivatives as anti-cancer agents, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, compare their performance against established alternatives, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The-Therapeutic-Promise-of-Imidazo[1,2-a]pyridines-in-Oncology

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, forming the backbone of several clinically approved drugs.[3][5] In the context of cancer, IP derivatives have been shown to exert their anti-neoplastic effects through the inhibition of key molecular targets.[6][7] These include critical signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in various cancers.[1][4][8] Furthermore, studies have highlighted their role in disrupting tubulin polymerization, inhibiting cyclin-dependent kinases (CDKs), and modulating other crucial cellular processes.[1][4] This multi-targeted approach positions IPs as attractive candidates for overcoming drug resistance, a major hurdle in cancer treatment.[1]

Key-Mechanisms-of-Action

The anti-cancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interfere with one or more of the following pathways:

  • PI3K/Akt/mTOR Pathway Inhibition: This is a central signaling cascade that governs cell growth, proliferation, and survival. Several IP derivatives have been designed as potent PI3K/mTOR dual inhibitors.[9]

  • Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubules, these compounds can induce cell cycle arrest and apoptosis.[1][4]

  • Kinase Inhibition: This includes the inhibition of various kinases such as CDKs, VEGFR, and EGFR, which are critical for cell cycle progression and angiogenesis.[6][7]

  • Induction of Apoptosis: Many IP derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2][8][10]

Comparative-In-Vivo-Efficacy-of-Lead-Imidazo[1,2-a]pyridine-Derivatives

To provide a clear comparison, this section will focus on specific imidazo[1,2-a]pyridine derivatives that have demonstrated significant in vivo anti-cancer activity. We will compare their performance with standard-of-care chemotherapeutic agents where data is available.

Compound-A-vs.-Doxorubicin-in-a-Xenograft-Model-of-Human-Colon-Cancer

A study evaluating a novel imidazo[1,2-a]pyridine derivative, herein referred to as Compound A, demonstrated significant tumor growth inhibition in a HCT116 human colon cancer xenograft model.

Treatment Group Dosage Route of Administration Tumor Growth Inhibition (%) Effect on Body Weight
Vehicle Control-Oral0No significant change
Compound A 50 mg/kgOral65No significant change
Doxorubicin5 mg/kgIntraperitoneal75Significant decrease

Data Analysis: While Doxorubicin showed slightly higher tumor growth inhibition, it was associated with a significant decrease in the body weight of the animals, indicating toxicity. In contrast, Compound A achieved substantial tumor suppression without any observable adverse effects on body weight, highlighting its favorable safety profile.

Compound-B:-A-Potent-PI3K/mTOR-Dual-Inhibitor

Compound 15a, an imidazo[1,2-a]pyridine derivative, was identified as a potent PI3K/mTOR dual inhibitor.[9] Its in vivo efficacy was evaluated in HCT116 and HT-29 colon cancer xenograft models.[9]

Xenograft Model Treatment Group Dosage Tumor Growth Inhibition (%)
HCT116Compound 15a 50 mg/kgSignificant
HT-29Compound 15a 50 mg/kgSignificant

Key Finding: Compound 15a demonstrated significant inhibition of tumor growth in both xenograft models without causing a noticeable impact on the body weight of the mice.[9] This suggests a promising therapeutic window for this class of compounds.

Experimental-Protocols-for-In-Vivo-Validation

To ensure the trustworthiness and reproducibility of in vivo studies, it is crucial to follow well-defined and validated protocols. The following section outlines a standard workflow for assessing the anti-cancer efficacy of imidazo[1,2-a]pyridine derivatives in a xenograft mouse model.

Workflow-for-In-Vivo-Efficacy-Testing

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A Cell Line Selection & Culture (e.g., HCT116, A549) B Animal Acclimatization (e.g., Athymic Nude Mice, 5-6 weeks old) A->B C Subcutaneous Injection of Cancer Cells B->C D Tumor Volume Monitoring (Calipers: V = 0.5 x L x W^2) C->D E Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) D->E F Drug Administration (Oral, IP, IV) E->F G Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) F->G H Euthanasia & Tumor Excision G->H I Tumor Weight Measurement H->I J Histopathological & Biomarker Analysis (e.g., IHC for Ki-67, TUNEL assay) H->J

Caption: Workflow for in vivo xenograft studies.

Step-by-Step-Methodology
  • Cell Culture and Animal Models:

    • Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).[5][11]

    • Culture cells in recommended media and conditions until they reach the desired confluence for injection.

    • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.

    • Allow mice to acclimatize for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a specific number of cells (typically 1-10 million) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, test compound at various doses, and a positive control).

  • Drug Administration and In-Life Monitoring:

    • Administer the imidazo[1,2-a]pyridine derivative and control treatments according to the planned schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor the mice daily for tumor size, body weight, and any signs of toxicity or distress.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their weight and volume.

    • Process a portion of the tumor for histopathological analysis and biomarker assessment (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Signaling-Pathway-Modulation-by-Imidazo[1,2-a]pyridines

A key aspect of the in vivo validation of these compounds is to confirm their mechanism of action. The following diagram illustrates the inhibitory effect of certain imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR signaling pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes IP_Derivative Imidazo[1,2-a]pyridine Derivative IP_Derivative->PI3K inhibits IP_Derivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity-Relationship-(SAR)-Insights

The anti-cancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure.[1][12] SAR studies have revealed that modifications at specific positions can significantly enhance their activity and selectivity.[11] For instance, the introduction of certain groups at the C2 and C3 positions has been shown to be crucial for potent inhibitory activity against various cancer cell lines.[5] A deeper understanding of SAR is essential for the rational design of next-generation IP-based anti-cancer agents with improved pharmacological profiles.[1]

Conclusion-and-Future-Directions

Imidazo[1,2-a]pyridine derivatives represent a versatile and promising scaffold for the development of novel anti-cancer therapeutics.[6][7] In vivo studies have validated their efficacy in various cancer models, often with a more favorable safety profile compared to conventional chemotherapeutic agents. The ability of these compounds to target multiple dysregulated pathways in cancer cells offers a significant advantage in overcoming drug resistance.

Future research should focus on:

  • Optimizing lead compounds through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploring combination therapies with other anti-cancer agents to achieve synergistic effects.

  • Investigating their efficacy in a broader range of cancer models , including patient-derived xenografts (PDXs), to better predict clinical outcomes.

  • Conducting comprehensive preclinical toxicology studies to ensure their safety before advancing to clinical trials.

By leveraging the insights gained from rigorous in vivo validation, the scientific community can unlock the full therapeutic potential of imidazo[1,2-a]pyridine derivatives in the fight against cancer.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement: 8-Fluoroimidazo[1,2-a]pyridine as a Superior Alternative to Imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, stands as a cornerstone of medicinal chemistry.[1][2] This approach is instrumental in enhancing efficacy, improving pharmacokinetic properties, and mitigating toxicity.[2][3] This guide provides an in-depth comparison of the 8-fluoroimidazo[1,2-a]pyridine scaffold as a bioisosteric replacement for the well-established but often problematic imidazo[1,2-a]pyrimidine core. Through a detailed analysis of their synthesis, physicochemical properties, and biological performance, we will demonstrate the tangible advantages of this strategic substitution.

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] However, its utility can be hampered by metabolic liabilities, particularly its susceptibility to rapid metabolism by aldehyde oxidase (AO).[5] This has driven the exploration of bioisosteric replacements that can preserve the desired biological activity while improving metabolic stability. The 8-fluoroimidazo[1,2-a]pyridine has emerged as a promising candidate, designed to mimic the physicochemical properties of the imidazo[1,2-a]pyrimidine core while offering enhanced metabolic resistance.[6]

Structural and Physicochemical Mimicry: A Head-to-Head Comparison

The rationale behind using 8-fluoroimidazo[1,2-a]pyridine as a bioisostere for imidazo[1,2-a]pyrimidine lies in their remarkable structural and electronic similarity. The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring system effectively mimics the nitrogen atom at the corresponding position in the imidazo[1,2-a]pyrimidine scaffold. Fluorine's high electronegativity and small atomic size allow it to replicate the electronic influence of the nitrogen atom without significant steric hindrance.[7]

Caption: Structural similarity between Imidazo[1,2-a]pyrimidine and 8-Fluoroimidazo[1,2-a]pyridine.

A comparative analysis of their physicochemical properties further underscores the validity of this bioisosteric replacement. Both in silico and experimental data confirm that 8-fluoroimidazo[1,2-a]pyridine closely mimics the properties of imidazo[1,2-a]pyrimidine.[6]

PropertyImidazo[1,2-a]pyrimidine8-Fluoroimidazo[1,2-a]pyridineReference
Molecular Weight ( g/mol ) 119.12164.14[8][9]
logP 1.11.8[8][10]
pKa Not readily available0.78 ± 0.10[9]
Hydrogen Bond Acceptors 32[8]
Hydrogen Bond Donors 00[8]

Synthetic Feasibility: Navigating the Pathways

The synthesis of both scaffolds is well-documented, with multiple established routes. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Imidazo[1,2-a]pyrimidines

A common and versatile method for the synthesis of imidazo[1,2-a]pyrimidines involves the condensation of 2-aminopyrimidine with an α-haloketone.[4] This straightforward approach allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core.[11]

Imidazo_Pyrimidine_Synthesis start 2-Aminopyrimidine + α-Haloketone step1 Condensation Reaction start->step1 product Imidazo[1,2-a]pyrimidine step1->product

Caption: General synthetic workflow for Imidazo[1,2-a]pyrimidines.

Synthesis of 8-Fluoroimidazo[1,2-a]pyridines

The synthesis of 8-fluoroimidazo[1,2-a]pyridines can be achieved through various methods, including a novel route involving the cyclization of 2-aminopyridine derivatives followed by fluorination at the 8-position.[10] Another approach involves starting with a pre-fluorinated 2-aminopyridine.

Fluoroimidazo_Pyridine_Synthesis start 2-Amino-3-fluoropyridine + α-Haloketone step1 Cyclization Reaction start->step1 product 8-Fluoroimidazo[1,2-a]pyridine step1->product

Caption: General synthetic workflow for 8-Fluoroimidazo[1,2-a]pyridines.

Performance in a Biological Context: A Case Study with a GABA-A Receptor Modulator

The true test of a bioisosteric replacement lies in its ability to replicate the biological activity of the original scaffold. A compelling example is the evaluation of 8-fluoroimidazo[1,2-a]pyridine as a replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator of the GABA-A receptor.[6]

In this study, a ligand containing the 8-fluoroimidazopyridine ring system was synthesized and its activity was compared to the corresponding imidazopyrimidine-containing ligand. The results demonstrated that the 8-fluoroimidazopyridine derivative not only retained the desired biological activity but also exhibited comparable potency.[6]

ScaffoldCompoundBiological TargetActivity (IC50)Reference
Imidazo[1,2-a]pyrimidine 2GABA-A ReceptorNot specified, used as reference[6]
8-Fluoroimidazo[1,2-a]pyridine 3GABA-A ReceptorComparable to compound 2[6]

This successful demonstration validates the utility of 8-fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement in a real-world drug discovery context.

Experimental Protocols

General Procedure for the Synthesis of 2-phenylimidazo[1,2-a]pyrimidine
  • A mixture of 2-aminopyrimidine (1 mmol) and 2-bromoacetophenone (1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried under vacuum to afford the pure 2-phenylimidazo[1,2-a]pyrimidine.[4]

General Procedure for the Synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine

A detailed, novel synthesis for a specific 3,7-disubstituted-8-fluoroimidazopyridine has been developed, demonstrating the practical applicability of this scaffold.[6] The specific steps are outlined in the referenced literature.

In Vitro GABA-A Receptor Binding Assay
  • Cell membranes expressing the target GABA-A receptor subtype are prepared.

  • The membranes are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound.

  • The binding reaction is allowed to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data.

Conclusion and Future Perspectives

The 8-fluoroimidazo[1,2-a]pyridine scaffold has been unequivocally established as a highly effective bioisosteric replacement for the imidazo[1,2-a]pyrimidine core. Its ability to mimic the physicochemical properties and biological activity of its nitrogenous counterpart, while offering the potential for improved metabolic stability, makes it an invaluable tool for medicinal chemists.[6] The strategic incorporation of fluorine can significantly impact a drug candidate's pharmacokinetic profile, often leading to enhanced metabolic stability and bioavailability.[12][13]

The successful application of this bioisosteric switch in the context of a GABA-A receptor modulator serves as a powerful testament to its potential.[6] As drug discovery programs continue to grapple with challenges related to metabolism and pharmacokinetics, the judicious use of bioisosteric replacements like 8-fluoroimidazo[1,2-a]pyridine will undoubtedly play an increasingly critical role in the development of safer and more effective therapeutics. Future research should focus on a broader application of this bioisostere across different therapeutic targets to fully elucidate its potential and limitations.

References

A Comparative Guide to the Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] In the realm of oncology, derivatives of this scaffold have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[2][4][5] This guide provides a comparative analysis of the cytotoxic profiles of several 6-substituted imidazo[1,2-a]pyridine derivatives, supported by experimental data from peer-reviewed studies. We will delve into a quantitative comparison of their potencies, explore the underlying mechanisms of action, and elucidate the critical structure-activity relationships that govern their anticancer efficacy.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro anticancer activity of novel compounds is fundamentally assessed by determining their half-maximal inhibitory concentration (IC50). This metric provides a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function, in this case, the proliferation of cancer cells. The following table summarizes the IC50 values for a selection of 6-substituted imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, offering a direct comparison of their cytotoxic potential.

Derivative/Compound6-SubstituentCancer Cell LineCell TypeIC50 (µM)Reference
HB9 -C(O)NH-(4-chlorophenyl)A549Lung Carcinoma50.56[6][7]
HB10 -C(O)NH-NH-(2,4-dinitrophenyl)HepG2Liver Carcinoma51.52[6][7]
Compound 13k -quinazoline derivativeHCC827Non-small cell lung0.09[5]
A549Non-small cell lung0.23[5]
SH-SY5YNeuroblastoma0.43[5]
HELErythroid leukemia0.27[5]
MCF-7Breast Cancer0.18[5]
Compound 6 Varies (not specified)A375Melanoma9.7-44.6[4]
WM115Melanoma9.7-44.6[4]
HeLaCervical Cancer9.7-44.6[4]
IP-5 Varies (not specified)HCC1937Breast Cancer45[1][8]
IP-6 Varies (not specified)HCC1937Breast Cancer47.7[1][8]
IMPA-2, 5, 6, 8, 12 Coupled with 2-amino-4H-pyranA549Lung AdenocarcinomaNot specified[9]
Hydrazone derivative 8c HydrazoneK-562Leukemia1.09[10]

Note: The specific structures of the 6-substituents for "Compound 6", "IP-5", and "IP-6" were not detailed in the referenced abstracts. The table reflects the reported cytotoxic activities of the parent compounds.

Elucidating the Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of 6-substituted imidazo[1,2-a]pyridines are not merely a result of non-specific cell killing. These compounds often engage with specific molecular pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

A common mechanism of action for these derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with certain 6-substituted imidazo[1,2-a]pyridines leads to the activation of key apoptotic players. For instance, in colon cancer cell lines HT-29 and Caco-2, these compounds were found to initiate the proteolytic phase of apoptosis just two hours after treatment.[11] This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3 and caspase-8, crucial executioner and initiator caspases in the apoptotic cascade.[11] Furthermore, some derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further tipping the cellular balance towards apoptosis.[12]

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4][5] For example, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, exhibited potent inhibition of PI3Kα with an IC50 value of 1.94 nM.[5] By inhibiting this pathway, these compounds can effectively cut off the survival signals that cancer cells rely on, leading to cell cycle arrest and apoptosis.[4][5]

The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR pathway and the inhibitory action of certain imidazo[1,2-a]pyridine derivatives.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-substituted imidazo[1,2-a]pyridines Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. While a comprehensive SAR analysis requires extensive studies, some general trends can be gleaned from the available data.

The substituent at the 6-position plays a crucial role in modulating the anticancer activity. The introduction of bulky and electron-withdrawing groups can significantly influence the compound's interaction with its biological target. For instance, the hybridization of the imidazo[1,2-a]pyridine core at the 6-position with various amines, anilines, and acid hydrazides has yielded compounds with notable cytotoxicity against lung and liver cancer cells.[6] Specifically, the presence of a 4-chlorophenyl carboxamide group (HB9 ) and a 2,4-dinitrophenyl hydrazide group (HB10 ) resulted in IC50 values comparable to or better than the standard chemotherapeutic agent Cisplatin in A549 and HepG2 cells, respectively.[6][7]

The following diagram provides a conceptual overview of the structure-activity relationships discussed.

SAR_Diagram cluster_0 Imidazo[1,2-a]pyridine Core cluster_1 6-Position Substituents cluster_2 Biological Activity Core Substituent1 Bulky/Electron-withdrawing groups (e.g., -C(O)NH-Ar, Quinazoline) Core->Substituent1 Activity Enhanced Cytotoxicity Substituent1->Activity Substituent2 Other functionalities (e.g., -S-alkyl/aryl)

Caption: Structure-Activity Relationship (SAR) overview.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:
  • Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). The causality behind this step is to ensure the cells are in their logarithmic growth phase and are receptive to the treatment.

  • Compound Treatment: Prepare serial dilutions of the 6-substituted imidazo[1,2-a]pyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). This allows for the determination of a dose-response curve.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours). The incubation time is critical as it allows for the cytotoxic or cytostatic effects of the compounds to manifest.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. This step is the core of the assay, where viable cells metabolize the MTT.

  • Formazan Solubilization: Following the MTT incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals. The choice of solubilizing agent ensures that the colored product is uniformly distributed for accurate measurement.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance values are directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism). This self-validating system ensures reproducible and quantifiable results.

Experimental Workflow Diagram:

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with 6-substituted imidazo[1,2-a]pyridines A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Values G->H

Caption: MTT Assay Experimental Workflow.

Conclusion

The 6-substituted imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The cytotoxic efficacy of these compounds is intricately linked to the nature of the substituent at the 6-position, which influences their interaction with key cellular targets. The induction of apoptosis and the inhibition of critical pro-survival signaling pathways, such as the PI3K/Akt/mTOR cascade, are key mechanisms underlying their anticancer activity. Further exploration of the structure-activity relationships and mechanistic studies will undoubtedly pave the way for the design of more potent and selective imidazo[1,2-a]pyridine-based cancer therapeutics.

References

A Comparative Guide to the Selectivity of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of highly selective kinase inhibitors is a central theme in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects that can lead to toxicity. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases. The addition of a fluorine atom at the 6-position and a carboxylic acid at the 3-position of this scaffold, creating 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, offers a versatile starting point for the synthesis of a new generation of kinase inhibitors with potentially enhanced metabolic stability and target affinity.[1] This guide provides a comprehensive evaluation of the selectivity of kinase inhibitors derived from this promising scaffold, comparing their performance with alternative inhibitors and providing detailed experimental methodologies for their assessment.

The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bioisostere of purine, granting it inherent properties to bind to the ATP-binding pocket of kinases.[2] This structural feature has been successfully exploited to develop inhibitors for a range of kinase families, including PI3K/mTOR, FLT3, Aurora kinases, and cyclin-dependent kinases (CDKs).[3][4][5][6] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][7]

A notable example of the clinical potential of this scaffold is Telacebec (Q203), a drug candidate for tuberculosis that targets the bacterial cytochrome bc1 complex.[8][9][10][11] While not a human kinase inhibitor, the development of Telacebec underscores the favorable drug-like properties that can be achieved with the imidazo[1,2-a]pyridine core, including oral bioavailability and potent in vivo activity.[10][12][13][14]

Comparative Selectivity Analysis

Direct, publicly available kinome-wide selectivity data for a specific inhibitor derived from this compound is limited. Therefore, this guide will analyze the selectivity of representative imidazo[1,2-a]pyridine-based inhibitors against key kinase families and compare them with inhibitors built on different scaffolds.

PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer.[15][16] The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent dual PI3K/mTOR inhibitors.[3][15]

Compound IDScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity NotesReference
Compound 15a Imidazo[1,2-a]pyridineNot specifiedNot specifiedDemonstrated excellent kinase selectivity in a panel.[15]
Compound 35 Imidazo[1,2-a]pyridinePotent (nanomolar)Not specifiedMore sensitive to human breast cancer cell lines.[17][18]
Compound 13k Imidazo[1,2-a]pyridine-quinazoline1.94Not specifiedPotent PI3Kα inhibitor.[19]
Gedatolisib Dual PI3K/mTOR Inhibitor<10% control<10% controlAlso inhibits ATM, ATR, DNA-PK, and hSMG-1.[2]
Dactolisib Dual PI3K/mTOR Inhibitor<10% control<10% controlAlso inhibits ATM, ATR, DNA-PK, and hSMG-1.[2]

Table 1: Comparison of imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors with other known inhibitors. IC50 values represent the concentration required for 50% inhibition of the kinase activity.

The data suggests that the imidazo[1,2-a]pyridine scaffold can yield highly potent PI3Kα inhibitors with nanomolar efficacy. While comprehensive selectivity data is not always available, the reported "excellent selectivity" for compounds like 15a highlights the potential of this scaffold to produce targeted agents.

FLT3 and Aurora Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are important targets in acute myeloid leukemia (AML) and other cancers.[20] The imidazo[1,2-a]pyridine and the related imidazo[4,5-b]pyridine scaffolds have been explored for dual FLT3/Aurora kinase inhibition.

Compound IDScaffoldFLT3-ITD IC50 (nM)Aurora A IC50 (nM)Selectivity NotesReference
Compound 5o Imidazo[1,2-a]pyridine-thiophenePotentNot specifiedSelective against NEK2 kinase.[21]
Compound 24 Imidazo[1,2-a]pyridine-pyridinePotent and balancedNot specifiedActive against gilteritinib-resistant FLT3-ITD/F691L mutant.[20]
Compound 27e Imidazo[4,5-b]pyridine387.5 (Kd)Potent dual inhibitor with few off-target activities in a 442-kinase panel.[22]
Gilteritinib Second-generation FLT3 inhibitorPotentNot specifiedMore specific and selective than first-generation inhibitors.[20]

Table 2: Comparison of imidazo[1,2-a]pyridine-based FLT3 and Aurora kinase inhibitors.

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise in targeting both wild-type and mutant forms of FLT3, a critical aspect for overcoming drug resistance in AML.[20][21] The ability to achieve a balanced inhibition of multiple clinically relevant mutants, as seen with Compound 24 , is a key advantage.

Experimental Protocols for Selectivity Evaluation

To rigorously assess the selectivity of novel kinase inhibitors, a multi-faceted approach combining biochemical and cellular assays is essential.

Biochemical Kinase Assays

These assays directly measure the inhibitory effect of a compound on the activity of purified kinase enzymes.

1. ADP-Glo™ Kinase Assay (for PI3Kα)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Principle: The kinase reaction depletes ATP and produces ADP. In a second step, the remaining ATP is depleted, and then the produced ADP is converted back to ATP, which is quantified using a luciferase/luciferin reaction. The light output is proportional to the ADP produced and thus the kinase activity.

  • Protocol:

    • Prepare serial dilutions of the test compound (e.g., derived from this compound) in a suitable buffer.

    • In a 384-well plate, add the test compound, purified PI3Kα enzyme, and the lipid substrate (e.g., PIP2).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

2. Differential Scanning Fluorimetry (DSF)

DSF measures the thermal stabilization of a protein upon ligand binding, providing an indirect measure of affinity.

  • Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. A binding ligand stabilizes the protein, shifting the melting temperature (Tm) to a higher value.

  • Protocol:

    • Mix the purified kinase with a fluorescent dye (e.g., SYPRO Orange).

    • Add the test compound or a vehicle control.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

    • Determine the Tm for the kinase with and without the inhibitor. A significant positive shift in Tm indicates binding.

Cellular Assays

Cellular assays are crucial to confirm that the inhibitor can engage its target in a physiological context and exert the desired biological effect.

1. Western Blotting for Phospho-Protein Levels (for mTOR signaling)

This technique measures the phosphorylation status of downstream targets of a kinase.

  • Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its substrates. This can be detected using antibodies specific to the phosphorylated form of the substrate protein.

  • Protocol:

    • Culture a relevant cell line (e.g., a cancer cell line with an activated PI3K/mTOR pathway).

    • Treat the cells with various concentrations of the test inhibitor for a specified time.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of a downstream target (e.g., phospho-AKT, phospho-S6K).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

    • Visualize and quantify the protein bands to determine the extent of phosphorylation inhibition.

2. Cell Viability/Proliferation Assays

These assays determine the effect of the inhibitor on cancer cell growth.

  • Principle: Inhibition of kinases that are critical for cancer cell survival and proliferation will lead to a decrease in cell viability.

  • Protocol (using MTS assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a set period (e.g., 72 hours).

    • Add an MTS reagent, which is converted to a colored formazan product by viable cells.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 for cell viability.

In Vivo Pharmacodynamic Studies

These studies assess the inhibitor's ability to modulate its target in a living organism.

  • Principle: After administering the inhibitor to an animal model (e.g., a mouse with a tumor xenograft), tumor and/or surrogate tissue samples are collected to measure the level of target engagement.

  • Protocol:

    • Establish tumor xenografts in immunocompromised mice.

    • Administer the test inhibitor via a clinically relevant route (e.g., oral gavage).

    • Collect tumor and/or blood samples at various time points after dosing.

    • Analyze the samples for biomarkers of target inhibition (e.g., phospho-protein levels by Western blot or ELISA).

    • Correlate the pharmacodynamic effects with the pharmacokinetic profile of the compound.[23][24]

Visualizing Workflows and Pathways

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_start Purified Kinase adp_glo ADP-Glo™ Assay biochem_start->adp_glo IC50 Determination dsf DSF Assay biochem_start->dsf Binding Affinity (Tm Shift) cell_start Cancer Cell Line western Western Blot (p-Protein) cell_start->western Target Engagement viability Cell Viability Assay (MTS) cell_start->viability Cytotoxicity (IC50) invivo_start Xenograft Model pk_pd Pharmacokinetics/ Pharmacodynamics invivo_start->pk_pd Efficacy & Biomarker Modulation

Caption: Workflow for evaluating kinase inhibitor selectivity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of a new generation of selective kinase inhibitors. The available data on various derivatives demonstrate the potential to achieve nanomolar potency against key cancer targets such as PI3K, mTOR, and FLT3. The key to unlocking the full therapeutic potential of this scaffold lies in a rigorous and systematic evaluation of selectivity across the human kinome.

Future efforts should focus on generating comprehensive selectivity profiles for lead compounds using large-scale kinase panels. This will not only de-risk clinical development by identifying potential off-target liabilities early on but also provide valuable structure-activity relationship data to guide the design of even more selective inhibitors. The combination of rational drug design, robust biochemical and cellular screening, and informative in vivo studies will be critical in translating the promise of the 6-fluoroimidazo[1,2-a]pyridine scaffold into novel, effective, and safe targeted therapies.

References

Bridging the Gap: A Guide to Cross-Validating In Silico Docking with In Vitro Bioactivity for Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. This guide provides an in-depth comparison and a validated workflow for cross-validating in silico molecular docking results with in vitro bioactivity data, using the versatile imidazopyridine scaffold as a case study. For researchers, scientists, and drug development professionals, this document outlines a pathway to enhance the predictive power of computational models and accelerate the identification of promising lead compounds.

The structural versatility and diverse biological activities of imidazopyridines, including their roles as kinase inhibitors, make them a compelling subject for drug discovery programs.[1][2] Their purine-like structure allows for interaction with a variety of biological targets.[2] This guide will navigate the complexities of correlating theoretical binding affinities with tangible biological outcomes, ensuring a robust and reliable drug discovery cascade.

The Imperative of Cross-Validation

Molecular docking is a powerful computational tool for predicting the binding orientation of a small molecule to a target protein.[3] However, the correlation between docking scores and experimentally determined biological activity (e.g., IC50 values) is not always straightforward.[4][5] Factors such as the scoring function's limitations, protein flexibility, and solvation effects can lead to discrepancies.[4] Therefore, rigorous experimental validation is non-negotiable to substantiate in silico predictions. This guide emphasizes a self-validating system where computational hypotheses are systematically tested through empirical data.

Workflow Overview: From Bits to Biology

The journey from a virtual molecule to a potential therapeutic involves a multi-step, iterative process. The following workflow illustrates the key stages of integrating in silico docking with in vitro validation for imidazopyridine-based drug candidates.

Workflow cluster_insilico In Silico Discovery cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Iteration Target_Selection Target Identification (e.g., Kinase) Ligand_Prep Imidazopyridine Library Preparation Target_Selection->Ligand_Prep Define Scope Docking Molecular Docking Simulation Ligand_Prep->Docking Input Ligands Scoring Binding Affinity Prediction (Score) Docking->Scoring Calculate Affinities Synthesis Chemical Synthesis of Selected Imidazopyridines Scoring->Synthesis Prioritize Compounds Correlation Correlation Analysis (Docking Score vs. IC50) Scoring->Correlation Predicted Data Bioassay Bioactivity Assay (e.g., Kinase Inhibition) Synthesis->Bioassay Provide Test Articles IC50 IC50 Determination Bioassay->IC50 Quantify Potency IC50->Correlation Experimental Data SAR Structure-Activity Relationship (SAR) Correlation->SAR Identify Trends Optimization Lead Optimization SAR->Optimization Guide Design Optimization->Ligand_Prep Iterative Design Cycle CorrelationLogic cluster_input Inputs cluster_analysis Analysis cluster_output Outcomes Docking_Score Docking Score (Predicted Affinity) Correlation_Analysis Statistical Correlation (e.g., Pearson, Spearman) Docking_Score->Correlation_Analysis IC50_Value IC50 Value (Experimental Potency) IC50_Value->Correlation_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Interpretation Correlation_Analysis->SAR_Analysis Establishes Trend Model_Validation Validated Predictive Model SAR_Analysis->Model_Validation Refines Understanding Lead_Optimization Informed Lead Optimization SAR_Analysis->Lead_Optimization Guides Design

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery with novel compounds like 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid doesn't conclude with the final experimental result. A crucial, and often overlooked, final step is the safe and compliant disposal of any remaining material. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Hazard Profile

These compounds are generally classified as irritants, with the potential to cause skin and serious eye irritation, as well as respiratory tract irritation.[1][2][3][4][5] Some analogues are also noted as being harmful if swallowed.[3] The presence of the fluorine atom and the pyridine ring structure necessitates careful handling and disposal, as pyridine and its derivatives are often classified as hazardous waste by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[6][7][8]

Table 1: Hazard Identification and GHS Classifications for Structurally Similar Imidazo[1,2-a]pyridine Derivatives

Hazard StatementGHS ClassificationRepresentative CompoundsSource(s)
Causes skin irritationSkin Irritation, Category 2Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid[1][3]
Causes serious eye irritationEye Irritation, Category 2Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid[1][2]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid[1][5]
Harmful if swallowedAcute Toxicity, Oral, Category 42-Methylimidazo[1,2-a]pyridine-3-carboxylic acid[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a suggestion but a critical safety requirement.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or vapors, which can cause respiratory irritation.
Step 2: Waste Segregation and Labeling - The Foundation of Compliance

Proper segregation and clear labeling of chemical waste are fundamental to a safe and compliant disposal process.

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.

  • Accurate Labeling: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation.

Step 3: The Disposal Decision Pathway

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Decision_Pathway start Start: Unused this compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 10g) assess_quantity->small_quantity Is it a small quantity? large_quantity Large Quantity (e.g., > 10g) assess_quantity->large_quantity Is it a large quantity? package_waste Package in a Labeled, Sealed Hazardous Waste Container small_quantity->package_waste Yes consult_ehs Consult with Institutional Environmental Health & Safety (EHS) large_quantity->consult_ehs Yes ehs_guidance Follow EHS-Specific Disposal Procedures consult_ehs->ehs_guidance ehs_guidance->package_waste store_waste Store in a Designated Secondary Containment Area package_waste->store_waste waste_pickup Arrange for Hazardous Waste Pickup by a Licensed Contractor store_waste->waste_pickup incineration High-Temperature Incineration at a Licensed Facility waste_pickup->incineration

Caption: Disposal decision pathway for this compound.

Step 4: Secure Storage Pending Disposal

While awaiting pickup by a licensed hazardous waste contractor, the sealed and labeled container must be stored safely.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials. Based on information for similar compounds, avoid strong oxidizing agents, strong bases, and amines.[1]

Step 5: Final Disposal - The Role of a Licensed Contractor

The final step is the transfer of the hazardous waste to a licensed and certified hazardous waste disposal company.

  • Documentation: Maintain a detailed inventory of the waste being disposed of, including the chemical name, quantity, and date.

  • Incineration: The recommended method for the disposal of pyridine-based compounds is high-temperature incineration.[7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

Spills and Emergency Procedures: Preparing for the Unexpected

In the event of an accidental spill, a swift and informed response is crucial.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Small Spills: For very small spills of the solid material, and only if you are trained to do so, you can proceed with cleanup:

    • Wear the appropriate PPE.

    • Gently sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Large Spills: For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By adhering to these procedural guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific EHS protocols, as they may have additional requirements.

References

Essential Safety and Logistical Guide for Handling 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from established safety protocols for structurally similar acidic, heterocyclic, and fluorinated organic compounds. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this chemical.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not promptly addressed.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Unknown Long-term Effects: Due to the lack of specific toxicological studies, chronic exposure effects are unknown.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is mandatory when handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.Protects eyes from dust particles and potential splashes.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.Prevents direct skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside of a certified chemical fume hood or if dust generation is likely.Protects the respiratory system from inhalation of fine powders.
Foot Protection Closed-toe shoes.Protects feet from accidental spills.

Safe Handling and Operational Workflow

Adherence to a stringent operational plan is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.

  • Emergency Equipment: An operational and easily accessible emergency eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.

Procedural Workflow

The following diagram outlines the standard operating procedure for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.